2H-Isoindol-1-amine, hydrochloride
Description
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2H-isoindol-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-5,10H,9H2;1H |
InChI Key |
UEUUGZWBEPHXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=C2C=C1)N.Cl |
Origin of Product |
United States |
Introduction: The Isoindoline Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide on the Biological Activity of Novel Isoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindoline core, a bicyclic heterocyclic system, is a cornerstone in the development of active pharmaceutical ingredients.[1][2] Its derivatives, particularly isoindoline-1,3-diones (phthalimides), are recognized as a "privileged scaffold" due to their ability to bind to a wide range of biological targets.[3] This has led to their investigation and application in treating a multitude of conditions, including cancer, inflammation, neurodegenerative disorders, and microbial infections.[1][4]
The notoriety of thalidomide in the mid-20th century, while a stark reminder of the profound biological impact of this class of compounds, has given way to a renaissance in isoindoline research.[1][3] This has culminated in the development of highly successful drugs like lenalidomide and pomalidomide for the treatment of multiple myeloma.[1][3][4] The therapeutic versatility of the isoindoline framework continues to drive the synthesis and evaluation of novel derivatives, revealing an ever-expanding spectrum of pharmacological activities.[3][4]
This guide provides a comprehensive overview of the key biological activities of novel isoindoline derivatives, with a focus on the experimental methodologies used to validate these activities. As a senior application scientist, the emphasis here is not just on the protocols themselves, but on the rationale behind the experimental design and the interpretation of the resulting data.
General Synthesis of N-Substituted Isoindoline-1,3-diones
A primary advantage of the isoindoline-1,3-dione scaffold is its straightforward and efficient synthesis. The most prevalent method involves the condensation of phthalic anhydride with a primary amine.[3] This reaction is typically performed under reflux in a high-boiling point solvent like glacial acetic acid or benzene.[3] The process begins with the formation of a phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization through dehydration to yield the final N-substituted isoindoline-1,3-dione.[3] This synthetic accessibility allows for the creation of large, diverse libraries of derivatives for structure-activity relationship (SAR) studies.[3]
I. Anticancer and Cytotoxic Activities
A major focus of current research on isoindoline derivatives is their potential as anticancer agents.[3][5] Studies have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, including leukemia, lymphoma, lung, cervical, and liver cancers.[6][7][8][9]
Mechanism of Action
The anticancer effects of isoindoline derivatives are often multifaceted. A primary mechanism is the induction of apoptosis (programmed cell death) and necrosis in cancer cells.[3][6][8] Some derivatives have also been shown to act as histone deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis.[10] Furthermore, the well-known immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide function by binding to the protein Cereblon (CRBN), leading to the degradation of proteins essential for the survival of multiple myeloma cells.[2][8]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Objective: To determine the concentration at which a novel isoindoline derivative inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Culture cancer cells (e.g., K562, Raji, HeLa, A549) in appropriate media and conditions until they reach logarithmic growth phase.[6][7]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isoindoline derivative and a positive control (e.g., cisplatin) in culture medium.[11] Add the different concentrations to the wells and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value.
Data Presentation: Cytotoxicity of Novel Isoindoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | ~0.55 (converted from 0.26 µg/mL) | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | ~8.1 (converted from 3.81 µg/mL) | [6] |
| Isoindole derivative 7 | A549 (Lung Carcinoma) | 19.41 | [7][8] |
| N-benzylisoindole-1,3-dione (Cpd 3) | A549 (Lung Carcinoma) | 114.25 | [8][9] |
| N-benzylisoindole-1,3-dione (Cpd 4) | A549 (Lung Carcinoma) | 116.26 | [8] |
| Isoindoline-based hydroxamate (17e) | HCT116 (Colon Carcinoma) | Sub-micromolar | [10] |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Liver Carcinoma) | 5.89 |
Visualization: Apoptosis and Necrosis Induction Workflow
Caption: Workflow for assessing apoptosis and necrosis via Annexin V/PI staining.
II. Anti-inflammatory and Analgesic Activities
The anti-inflammatory properties of isoindoline derivatives are well-documented.[3] Many of these compounds exert their effects by inhibiting key inflammatory enzymes like cyclooxygenases (COX).[2][3][12] By blocking the COX pathway, these derivatives prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3]
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
This in vivo model is used to screen for analgesic activity. The intraperitoneal injection of acetic acid causes abdominal contractions (writhing), and a reduction in the number of writhes indicates an analgesic effect.
Objective: To evaluate the analgesic potential of a novel isoindoline derivative in a mouse model.
Methodology:
-
Animal Acclimatization: Acclimate male laboratory mice to the experimental environment for at least one week.
-
Grouping: Divide the mice into groups: a control group (vehicle), a positive control group (e.g., metamizole sodium), and test groups receiving different doses of the isoindoline derivative.[13]
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups (e.g., orally or intraperitoneally).
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject each mouse intraperitoneally with a 0.6% solution of acetic acid.[3]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.[3]
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the test groups compared to the control group.
Data Presentation: Comparative Analgesic Activity
| Compound | Dose | Mean Number of Writhing | % Inhibition | Reference |
| Control | - | 35.4 ± 2.6 | - | [13] |
| Metamizole Sodium | 75 mg/kg | 22.1 ± 1.8 | 37.5 | [13] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 50 mg/kg | 14.3 ± 1.2 | 59.6 | [13] |
Visualization: COX Inhibition Pathway
Caption: Inhibition of the cyclooxygenase (COX) pathway by isoindoline derivatives.
III. Neuroprotective and CNS Activities
Novel isoindoline derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases and psychiatric disorders.[14] Their mechanisms of action in the central nervous system (CNS) are diverse.
Mechanism of Action
-
Alzheimer's Disease: Some isoindoline derivatives act as acetylcholinesterase (AChE) inhibitors.[15][16] By inhibiting AChE, they prevent the breakdown of the neurotransmitter acetylcholine, a key aspect of Alzheimer's therapy.[15] The phthalimide core is known to interact with the peripheral anionic site of AChE.[15][16]
-
Antidepressant Activity: Certain derivatives have shown potential antidepressant effects, possibly by elevating levels of serotonin (5-HT) in the brain and interacting with 5-HT receptors.[17]
-
Oxidative Stress Reduction: Some compounds have demonstrated neuroprotective effects by protecting neuronal cells against oxidative stress, potentially through the activation of the NRF2 signaling pathway.[18][19]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro AChE inhibitory activity of a novel isoindoline derivative.
Methodology:
-
Reagent Preparation: Prepare a phosphate buffer, a solution of AChE, a solution of the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, the isoindoline derivative at various concentrations, and the AChE solution. A positive control like rivastigmine or donepezil should be included.[15]
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATCI and DTNB to start the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Kinetic Measurement: Measure the change in absorbance over time at 412 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.
Data Presentation: AChE Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Rivastigmine (Standard) | 11.07 | [15] |
| Compound 7a (para-fluoro substituted) | 2.1 | [15] |
| Compound 7f (para-fluoro substituted) | 2.1 | [15] |
Visualization: Neuroprotection via NRF2 Pathway
Caption: Neuroprotective mechanism via the NRF2 oxidative stress response pathway.
IV. Antimicrobial Activity
Several studies have highlighted the potential of isoindoline derivatives as antimicrobial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][20][21][22][23]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a novel isoindoline derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, B. subtilis) in a suitable broth.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).[21]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.
Conclusion
The isoindoline scaffold is a remarkably versatile and privileged structure in medicinal chemistry.[3] The diverse biological activities, including potent anticancer, anti-inflammatory, analgesic, neuroprotective, and antimicrobial effects, underscore its significant potential in drug discovery.[3][4] The relative ease of synthesis facilitates the generation of extensive compound libraries, enabling thorough structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.[3] As research continues to uncover new derivatives and novel mechanisms of action, the isoindoline core is poised to remain a valuable and fruitful area of investigation for the development of next-generation therapeutics.
References
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- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Deriv
- Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents. Bentham Science.
- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
- Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Hilaris Publisher.
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Research Square.
- Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC.
- Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.
- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.
- Experimental Validation of Isoindoline Derivatives: A Comparative Guide for Therapeutic Candid
- Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Deriv
- Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives.
- Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences.
- Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay.
- The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. PubMed.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed.
- Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. International Journal of Pharmaceutical Sciences and Research.
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry.
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Isoindole Chemistry & Therapeutics: From Catalytic Synthesis to Targeted Protein Degradation
Executive Summary
Isoindoles and their oxidized derivatives, isoindolinones, represent a privileged class of bicyclic heterocycles with profound implications in both synthetic organic chemistry and modern drug development. Historically, the inherent instability of the 2H-isoindole tautomer limited its utility. However, recent breakthroughs in transition-metal-catalyzed C–H activation and visible-light photocatalysis have revolutionized our ability to synthesize and trap these reactive intermediates. Concurrently, isoindolinones have emerged as the cornerstone of Targeted Protein Degradation (TPD), serving as the primary recruitment motif for the Cereblon (CRBN) E3 ligase in PROTACs. This whitepaper synthesizes recent methodological advancements, structural paradigms, and self-validating experimental protocols for researchers in the field.
Structural Paradigms and Reactivity Profiles
Isoindoles (benzo-fused pyrroles) exist in a tautomeric equilibrium between the 1H- and 2H- forms. The 2H-isoindole tautomer is highly reactive due to its o-quinoid resonance structure, which disrupts the aromaticity of the benzene ring[1]. To regain full aromaticity, 2H-isoindoles act as highly efficient, latent dienes, readily undergoing [4+2] Diels-Alder cycloadditions with dienophiles[1].
Because of this thermodynamic instability, modern synthetic strategies rarely attempt to isolate 2H-isoindoles. Instead, they are generated in situ from stable precursors (like isoindolines) and immediately trapped to form complex, bridged-ring cycloadducts[2]. Conversely, isoindolinones (the carbonyl-containing derivatives) are highly stable and form the structural basis of immunomodulatory imide drugs (IMiDs)[3].
Figure 1: Visible-light induced autoxidation and Diels-Alder trapping of 2H-isoindoles.
Next-Generation Synthetic Methodologies
Rh(III)-Catalyzed C–H Activation
The direct transformation of inert C–H bonds into C–C or C–N bonds is a highly atom-economical approach to isoindolinones. Utilizing Rh(III) complexes, such as [{RhCl2Cp*}2], researchers can achieve the annulation of N-benzoylsulfonamides with olefins or diazoacetates[4]. Mechanistic Causality: The sulfonamide acts as a directing group, coordinating the Rh(III) center and bringing it into proximity with the ortho-C–H bond. This drastically lowers the activation energy for irreversible C–H cleavage. Subsequent migratory insertion of a diazoacetate (acting as a one-carbon synthon) followed by reductive elimination constructs the pyrrolidone ring, yielding 3,3-disubstituted isoindolinones[4][5].
Figure 2: Rh(III)-catalyzed C-H activation logic for isoindolinone synthesis.
Visible-Light Photocatalysis
Traditional oxidations to generate isoindoles required harsh, transition-metal-heavy conditions that often led to over-oxidation. A modern, green alternative utilizes visible-light photocatalysis. By irradiating isoindolines with blue LEDs in the presence of ambient air, autoxidation generates an iminium cation, which isomerizes into a 2H-isoindole[2]. Mechanistic Causality: The combination of blue light and molecular oxygen drives the elimination of hydrogen peroxide without the need for external metal oxidants. This allows the transient isoindole to be trapped by maleimides with excellent diastereoselectivity[2].
Isoindolinones in Targeted Protein Degradation (PROTACs)
Isoindolinone derivatives, particularly IMiDs like lenalidomide and pomalidomide, are the standard ligands used to recruit the Cereblon (CRBN) E3 ubiquitin ligase in PROTAC design[3][6].
The Off-Target Liability: Traditional IMiDs act as "molecular glues," inherently recruiting neosubstrates like the transcription factors IKZF1 and IKZF3 to the CRL4^CRBN complex, leading to their unintended degradation and potential clinical toxicity[6].
Recent Developments: To circumvent this, researchers have developed novel phenyl-substituted isoindolinones and degron-inspired "cyclimids"[3][7]. By altering the steric bulk and binding interface within the thalidomide-binding domain of CRBN, these new ligands maintain high binding affinity for CRBN but sterically clash with IKZF1/3. This yields highly selective PROTAC warheads that degrade only the intended target (e.g., BRD4)[3].
Figure 3: Mechanism of CRBN recruitment by isoindolinone-based PROTACs.
Quantitative Benchmarking
Table 1: Representative Yields of Catalytic Isoindolinone Synthesis
| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| N-benzoylsulfonamide | Terminal Olefin | [{RhCl2Cp}2] / Cu(OAc)₂ | 85–92% | [4] |
| N-benzoylsulfonamide | Diazoacetate | [{RhCl2Cp}2] / Cu(OAc)₂ | 78–88% | [4] |
| Benzamide | Propargyl Alcohol | Rh(III) | 75–90% | [5] |
Table 2: Binding Affinities of Novel Isoindolinone-Derived CRBN Ligands
| Ligand Type | CRBN Binding Affinity (IC₅₀ / Kᵢ) | IKZF1/3 Degradation | Primary Application | Reference |
| Lenalidomide (Standard) | ~1.5 µM | Yes | Multiple Myeloma | [3] |
| Phenyl-substituted Isoindolinone | ~0.8 µM | No | Selective PROTACs | [3] |
| Cyclimid (Degron-inspired) | ~0.5 µM | No | Versatile Warheads | [7] |
| Sulfone-substituted Glutarimide | 4.0 – 7.0 µM | Yes | Enhanced IMiDs | [6] |
Self-Validating Experimental Protocols
Protocol A: Visible-Light Induced Isoindole Formation & Diels-Alder Trapping
Reference:[2]
-
Reagent Preparation: To a dry 10 mL reaction vial, add the isoindoline precursor (0.3 mmol) and N-phenylmaleimide (1.2 equiv).
-
Solvent Selection: Dissolve the mixture in 3 mL of anhydrous dichloromethane (DCM). Causality: DCM is selected because it effectively solubilizes both the polar isoindoline and the dienophile without acting as a radical quencher, which is critical for the autoxidation step.
-
Photocatalytic Setup: Irradiate the vial with a 6 W blue LED at room temperature. Ensure the reaction is open to the air (or utilize an O₂ balloon). Causality: Ambient oxygen is the terminal oxidant; blue light catalyzes the formation of the iminium intermediate.
-
Reaction Execution: Stir the mixture for 5 hours. The transient 2H-isoindole will generate in situ and immediately undergo a [4+2] cycloaddition with the maleimide.
-
System Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active isoindoline spot validates the oxidation. Post-purification, validate the bridged cycloadduct via ¹H NMR by identifying the characteristic upfield shift of the bridged methine protons (typically ~4.5–5.5 ppm).
Protocol B: Rh(III)-Catalyzed C–H Activation for Isoindolinone Synthesis
Reference:[4]
-
Catalyst Loading: In a Schlenk tube under an argon atmosphere, add N-benzoylsulfonamide (0.2 mmol), diazoacetate (0.4 mmol), [{RhCl2Cp*}2] (4 mol%), and Cu(OAc)₂ (2.0 equiv). Causality: Cu(OAc)₂ acts as the stoichiometric oxidant required to reoxidize the Rh(I) species back to the active Rh(III) catalyst, ensuring continuous catalytic turnover.
-
Solvent Addition: Add 2 mL of anhydrous 1,2-dichloroethane (DCE).
-
Thermal Activation: Seal the tube and heat to 110 °C for 12 hours. The elevated temperature provides the necessary energy to overcome the barrier for ortho-C–H bond cleavage.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
System Validation: Monitor the crude mixture using LC-MS to confirm the exact mass of the 3,3-disubstituted isoindolinone. Following silica gel chromatography, validate the formation of the quaternary carbon center at C3 via ¹³C NMR (look for the characteristic quaternary peak at ~65–75 ppm).
References
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Chemistry of 2H-Isoindoles: Recent Developments. ua.es. 1
-
Visible-Light Induced Isoindoles Formation To Trigger Intermolecular Diels–Alder Reactions in the Presence of Air. acs.org. 2
-
Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. nih.gov.4
-
Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. nih.gov. 3
-
The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. nih.gov. 7
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Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. rscf.ru. 6
-
Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. mdpi.com. 5
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The Isoindoline Core: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The isoindoline heterocycle—comprising the fully reduced 2,3-dihydro-1H-isoindole core and its oxidized derivatives (isoindolin-1-one and isoindoline-1,3-dione)—represents one of the most pharmacologically versatile scaffolds in medicinal chemistry[1]. Currently, ten FDA-approved clinical drugs feature this core, successfully addressing indications spanning multiple myeloma, psoriasis, hypertension, and acute myeloid leukemia[2].
This technical whitepaper provides an in-depth analysis of the historical evolution, structural-activity relationships (SAR), and mechanistic pharmacology of isoindoline-based drugs. Furthermore, it details field-proven experimental protocols for synthesizing the core and validating its target engagement, emphasizing the causality behind specific methodological choices to ensure robust, reproducible drug discovery workflows.
Historical Evolution: The Thalidomide Paradigm
The history of isoindoline-based therapeutics is anchored by thalidomide, a drug that fundamentally reshaped both molecular pharmacology and global regulatory frameworks. Introduced in the 1950s as a racemic sedative and antiemetic, thalidomide caused severe teratogenic effects, leading to its withdrawal[3].
Decades later, the mechanistic causality behind both its teratogenicity and its subsequent efficacy in multiple myeloma was elucidated. Thalidomide acts as a molecular glue . The isoindoline-1,3-dione (phthalimide) core binds specifically to the tri-tryptophan pocket of Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding alters the surface topography of CRBN, creating a neo-interface that recruits specific transcription factors (e.g., SALL4 for teratogenicity; IKZF1/IKZF3 for anti-myeloma activity) for polyubiquitination and subsequent proteasomal degradation.
Fig 1. Mechanism of action of isoindoline-based molecular glues via CRBN recruitment.
Rational Design of Next-Generation IMiDs
The elucidation of the CRBN pathway catalyzed the rational design of next-generation Immunomodulatory Imide Drugs (IMiDs). Medicinal chemists systematically modified the isoindoline core to decouple toxicity from efficacy[3].
-
Lenalidomide (Isoindolin-1-one): By removing a single carbonyl oxygen from the phthalimide core, chemists fundamentally altered the electron density of the adjacent ring. This reduction prevents off-target hydrolysis and enhances specific binding affinity to CRBN, resulting in a vastly superior toxicity profile and higher potency in multiple myeloma[3].
-
Pomalidomide (4-Amino-phthalimide): Retaining the dual-carbonyl isoindoline-1,3-dione core but introducing a primary amine at the C4 position increases steric bulk. This modification alters the hydrogen-bonding network within the CRBN pocket, allowing pomalidomide to overcome lenalidomide resistance in relapsed patients[2].
Fig 2. Structural evolution of isoindoline-based clinical drugs from Thalidomide.
Beyond Oncology: Diverse Therapeutic Applications
The structural rigidity and hydrogen-bond acceptor properties of the isoindoline core make it a highly versatile pharmacophore beyond E3 ligase modulation[1].
For instance, Apremilast utilizes the isoindoline-1,3-dione core but lacks the glutarimide ring, shifting its target entirely away from CRBN to Phosphodiesterase 4 (PDE4), making it an effective treatment for psoriasis[3]. Similarly, Chlorthalidone employs an isoindolin-1-one derivative to inhibit the Na+/Cl− cotransporter (NCC) in the distal convoluted tubule, serving as a frontline diuretic for hypertension[2].
Quantitative Summary of Clinical Isoindoline Drugs
| Drug Name | Isoindoline Core Type | Primary Indication | Mechanism of Action | FDA Approval |
| Thalidomide | Isoindoline-1,3-dione | Multiple Myeloma / ENL | CRBN Molecular Glue | 1998 |
| Lenalidomide | Isoindolin-1-one | Multiple Myeloma | CRBN Molecular Glue | 2005 |
| Pomalidomide | Isoindoline-1,3-dione | Relapsed MM | CRBN Molecular Glue | 2013 |
| Apremilast | Isoindoline-1,3-dione | Psoriasis | PDE4 Inhibitor | 2014 |
| Chlorthalidone | Isoindolin-1-one | Hypertension | NCC Inhibitor (Diuretic) | 1960 |
| Indoprofen | Isoindolin-1-one | Pain / Inflammation | COX Inhibitor | 1982 (Withdrawn) |
| Mazindol | Imidazo-isoindol | Obesity | Norepinephrine Reuptake Inhibitor | 1973 |
| Midostaurin | Fused Isoindolinone | Acute Myeloid Leukemia | FLT3 Kinase Inhibitor | 2017 |
(Note: Recent research is also heavily investigating isoindoline-1,3-dione derivatives as potent Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management, demonstrating the core's ongoing relevance in neuropharmacology[4][5].)
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the isoindoline core and the in vitro validation of its target engagement.
Protocol A: Microwave-Assisted Synthesis of the Isoindoline-1,3-dione Core
Purpose: Rapid construction of the phthalimide pharmacophore from primary amines. Causality: Traditional reflux methods require prolonged heating (12-24 hours) which can lead to the degradation of sensitive functional groups. Microwave irradiation provides uniform volumetric heating, accelerating the nucleophilic acyl substitution and subsequent dehydration steps, driving the equilibrium toward the cyclic imide in under 15 minutes[6].
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe vial, combine 1.0 mmol of phthalic anhydride and 1.1 mmol of the target primary amine.
-
Solvent & Catalyst Addition: Add 3.0 mL of glacial acetic acid. Scientific Rationale: Acetic acid serves a dual purpose. It acts as a proton donor to activate the anhydride carbonyls (increasing electrophilicity) and serves as a high-boiling solvent (118°C) to facilitate the thermal cyclization and drive off water.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 10–15 minutes (monitor via TLC using 7:3 Hexane:Ethyl Acetate).
-
Precipitation: Cool the reaction mixture to room temperature and pour it into 15 mL of ice-cold distilled water. The sudden shift in dielectric constant crashes out the highly hydrophobic isoindoline-1,3-dione product.
-
Purification: Filter the precipitate under a vacuum, wash with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure compound.
Protocol B: TR-FRET Assay for CRBN Target Engagement
Purpose: Quantifying the binding affinity ( IC50 ) of novel isoindoline derivatives to the CRBN-DDB1 complex. Causality: Small molecule libraries often contain intrinsically fluorescent compounds that confound standard biochemical assays like ELISA or standard fluorescence polarization. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with a Terbium (Tb) donor, we exploit Tb's long emission half-life (milliseconds). Introducing a 100 µs delay before signal acquisition allows transient background auto-fluorescence (nanoseconds) to decay completely. This ensures the measured signal is exclusively derived from the specific displacement of the tracer[7].
Step-by-Step Methodology:
-
Complex Assembly: Dilute recombinant His-tagged CRBN-DDB1 complex to a final concentration of 10 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP).
-
Donor Conjugation: Add 2 nM of Terbium-labeled anti-His antibody. Incubate for 15 minutes at room temperature to allow the antibody to bind the His-tagged CRBN.
-
Compound Titration: Dispense test isoindoline compounds into a 384-well plate in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).
-
Tracer Addition: Add 5 nM of a Cy5-labeled IMiD tracer (a known CRBN binder).
-
Incubation & Detection: Incubate the plate in the dark for 60 minutes to reach equilibrium. Read the plate on a microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission 1: 615 nm for Tb; Emission 2: 665 nm for Cy5; Delay: 100 µs; Integration: 200 µs).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50 via non-linear regression.
Fig 3. TR-FRET experimental workflow for evaluating isoindoline binding to CRBN.
Conclusion
The isoindoline core has transitioned from the center of a historical pharmacological tragedy to the vanguard of modern targeted protein degradation (PROTACs and molecular glues). By understanding the deep structure-activity relationships and employing rigorous, causality-driven experimental protocols, drug development professionals can continue to leverage this privileged scaffold to unlock novel therapeutic modalities across oncology, neurology, and immunology.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. URL:[Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core (Extended Analysis). MDPI. URL:[Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC - NIH. URL:[Link]
-
The chemistry of isoindole natural products. Beilstein Journals. URL:[Link]
-
Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. RSC Publishing. URL:[Link]
-
DNA-Compatible ortho-Phthalaldehyde (OPA)-Mediated 2-Substituted Isoindole Core Formation and Applications. ACS Publications. URL:[Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. PMC - NIH. URL:[Link]
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- 2. mdpi.com [mdpi.com]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10532D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
2H-Isoindol-1-amine, Hydrochloride: A Comprehensive Guide to Safety, Handling, and Storage Protocols
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper
Executive Summary
The compound 2H-Isoindol-1-amine, hydrochloride (CAS No. 556031-65-3) is a bicyclic nitrogen-containing heterocycle that has garnered significant attention in modern medicinal chemistry[1]. Characterized by its unique isoindole core, it serves as a critical intermediate and active pharmacophore in the development of anti-inflammatory agents (via cyclooxygenase inhibition), anticancer therapeutics, and novel antimicrobials[2].
While the free base form of 2H-Isoindol-1-amine is highly reactive and prone to rapid degradation, the formulation of its hydrochloride salt significantly enhances its aqueous solubility and shelf-life stability[3]. However, this salt formation introduces specific physicochemical vulnerabilities—namely hygroscopicity and susceptibility to oxidative stress—that demand rigorous handling and storage protocols to maintain scientific integrity during experimental workflows.
Physicochemical Profiling & Causality of Stability
To design an effective handling protocol, one must first understand the fundamental properties of the molecule. The isoindole ring is electronically rich, making it a target for electrophilic and nucleophilic reactions, as well as oxidation[3].
Quantitative Data Summary
The following table synthesizes the critical physicochemical and hazard data for 2H-Isoindol-1-amine, hydrochloride, extrapolated from its structural analogs and compound-specific safety data[2][4][5].
| Parameter | Specification / Value | Causality / Implication |
| CAS Number | 556031-65-3 | Unique identifier for the hydrochloride salt[1]. |
| Molecular Formula | C₈H₉ClN₂ | Indicates the presence of the HCl salt form[2]. |
| Molecular Weight | 168.62 g/mol | Essential for accurate molarity calculations in assays[2]. |
| Primary Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation) | Dictates the necessity for Class II biosafety cabinets or fume hoods and strict PPE[4]. |
| Solubility | DMSO, Methanol, Aqueous Buffers | High solubility in polar aprotic solvents; aqueous solutions are pH-sensitive. |
| Degradation Triggers | Moisture (H₂O), Oxygen (O₂), Light (hν) | Requires inert atmosphere and desiccation to prevent ring oxidation and hydrolysis[3][5]. |
Mechanisms of Degradation
The stability of 2H-Isoindol-1-amine, hydrochloride is compromised by two primary environmental factors:
-
Moisture: As a hydrochloride salt, the compound is hygroscopic. Absorption of atmospheric moisture can lead to localized micro-environments of extreme pH, facilitating the dissociation of the salt and exposing the reactive free amine[3].
-
Oxidation: Prolonged exposure to ambient oxygen or UV light can trigger the oxidation of the isoindole core, leading to the formation of isoindole-1,3-dione derivatives[3]. This alters the pharmacological profile of the compound, invalidating downstream biological assays.
Mechanisms of degradation for 2H-Isoindol-1-amine under environmental stress.
Storage Protocols: A Self-Validating System
To prevent the degradation pathways outlined above, storage conditions must act as a self-validating system where the physical environment actively preserves the chemical's integrity[6].
-
Temperature Control: For short-term storage (days to weeks), the compound should be kept at 2–8°C. For long-term preservation (months to years), storage at -20°C is mandatory[5].
-
Atmospheric Control: The primary container must be backfilled with an inert gas (Argon or Nitrogen) prior to sealing. This displaces oxygen and atmospheric moisture, neutralizing the oxidative and hydrolytic threat vectors[5].
-
Desiccation: Vials should be stored inside a secondary container (e.g., a desiccator jar) containing active desiccant (such as Drierite or silica gel)[6].
-
Validation Loop: To ensure the storage system is effective, implement a biannual Quality Control (QC) check using Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of an M+16 peak (indicating oxygen incorporation) serves as an immediate failure signal for the storage protocol.
Safety & Handling Workflows
Handling aromatic and bicyclic amines requires rigorous adherence to safety protocols to mitigate exposure risks, specifically skin absorption and inhalation of aerosolized powders[7].
Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile gloves (minimum 5 mil thickness). Double gloving is highly recommended during the weighing of the dry powder[7].
-
Eye Protection: ANSI Z87.1 compliant chemical safety goggles[7].
-
Respiratory/Environmental: All manipulations of the solid powder must be conducted within a certified chemical fume hood or a Class II Type B2 Biological Safety Cabinet to prevent inhalation[6][7].
Workflow for the safe handling and solution preparation of 2H-Isoindol-1-amine, hydrochloride.
Step-by-Step Experimental Protocol: Stock Solution Preparation
To ensure reproducibility in biological and chemical assays, the preparation of stock solutions must be standardized. The following protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
Reagents & Equipment:
-
2H-Isoindol-1-amine, hydrochloride (CAS: 556031-65-3)
-
Anhydrous DMSO (≥99.9% purity, sealed under Argon)
-
Analytical balance (0.1 mg precision)
-
Amber glass HPLC vials with PTFE/silicone septa
-
Argon gas line
Methodology:
-
Equilibration: Remove the primary vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic salt, leading to rapid degradation.
-
Weighing: Inside a functioning chemical fume hood, carefully weigh the required mass of 2H-Isoindol-1-amine, hydrochloride onto a static-free weighing paper[7].
-
Dissolution: Transfer the powder to an amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Causality: Amber glass is utilized to prevent photolytic degradation of the isoindole ring during handling and storage.
-
Homogenization: Vortex the solution gently for 30–60 seconds until the solid is completely dissolved. Avoid excessive sonication, which can generate localized heat and induce thermal degradation[6].
-
Aliquoting & Purging: Divide the stock solution into single-use aliquots (e.g., 50 µL) to prevent repeated freeze-thaw cycles. Gently purge the headspace of each vial with a low-flow stream of Argon gas for 5 seconds before sealing tightly[5].
-
Storage: Store the sealed aliquots at -80°C.
Spill Response and Decontamination
In the event of a dry powder spill, do not sweep the material, as this will aerosolize the chemical[4]. Instead, gently cover the spill with a damp absorbent pad (using water or a mild solvent like ethanol) to suppress dust formation, then collect the material into a designated hazardous waste container[6]. Wash the affected surface thoroughly with soap and water. All contaminated materials must be disposed of through a licensed environmental waste disposal facility in accordance with local regulations[7][8].
References
-
[4] Angene Chemical. Safety Data Sheet - Octahydro-1H-isoindole hydrochloride. Retrieved from: [Link]
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- 1. 556031-65-3|2H-Isoindol-1-amine, hydrochloride|BLD Pharm [bldpharm.com]
- 2. evitachem.com [evitachem.com]
- 3. evitachem.com [evitachem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 27878-37-1|1H-Indol-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2H-Isoindol-1-amine, hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development
2H-Isoindol-1-amine, hydrochloride (CAS No. 556031-65-3) is a heterocyclic amine salt with a molecular formula of C8H9ClN2 and a molecular weight of 168.62 g/mol .[1] The isoindole scaffold is a significant structural motif in a variety of biologically active compounds.[2] For any compound under investigation for pharmaceutical applications, a thorough understanding of its solubility in various organic solvents is paramount. Solubility dictates the feasibility of purification, the choice of analytical methodologies, and, most critically, the design of effective drug delivery systems and formulations. Poor solubility can be a significant impediment to the development of a promising therapeutic agent.[3]
This guide will delve into the theoretical underpinnings of the solubility of 2H-Isoindol-1-amine, hydrochloride, and provide a detailed, field-proven protocol for its empirical determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 2H-Isoindol-1-amine, hydrochloride, featuring a polar amine group and a hydrochloride salt, alongside a less polar isoindole ring system, suggests a nuanced solubility profile.
As an amine hydrochloride, the compound is a salt, and its solubility is governed by the energy required to overcome the crystal lattice energy and the energy released upon solvation of the resulting ions by the solvent molecules. Generally, amine hydrochlorides exhibit greater solubility in polar, protic solvents that can effectively solvate both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions. Conversely, their solubility is expected to be limited in nonpolar, aprotic solvents.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" provides a foundational understanding of solubility. The polarity of 2H-Isoindol-1-amine, hydrochloride, due to its ionic nature, will be the primary driver of its solubility in various organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are anticipated to be the most effective at dissolving 2H-Isoindol-1-amine, hydrochloride. The hydroxyl groups of these solvents can act as hydrogen bond donors to the chloride ion and as hydrogen bond acceptors for the amine protons. Furthermore, the high dielectric constant of these solvents helps to stabilize the separated ions in solution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have large dipole moments and can effectively solvate the cation. However, their ability to solvate the chloride anion is less pronounced compared to protic solvents. Therefore, moderate to good solubility is expected in these solvents. For instance, related indole compounds have shown solubility in DMSO and DMF.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): In these solvents, the energy required to break the ionic bonds of the hydrochloride salt is not sufficiently compensated by the weak van der Waals interactions with the solvent molecules. Consequently, 2H-Isoindol-1-amine, hydrochloride is expected to be poorly soluble or practically insoluble in nonpolar solvents.
The following diagram illustrates the conceptual relationship between solvent properties and the expected solubility of an amine hydrochloride like 2H-Isoindol-1-amine, hydrochloride.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible quantitative solubility data, the isothermal equilibrium method is a widely accepted and robust technique. This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then accurately measured.
Materials and Equipment
-
2H-Isoindol-1-amine, hydrochloride (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of 2H-Isoindol-1-amine, hydrochloride to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies by taking measurements at different time points until the concentration of the dissolved solid remains constant.
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.
-
Centrifuge the vials to ensure a clear separation of the solid and liquid phases.
Step 4: Sample Preparation for Analysis
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
Step 5: Quantitative Analysis by HPLC
-
Develop and validate an HPLC method for the quantification of 2H-Isoindol-1-amine, hydrochloride. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often a good starting point. UV detection should be set to a wavelength where the compound has maximum absorbance.
-
Prepare a series of calibration standards of known concentrations of 2H-Isoindol-1-amine, hydrochloride.
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the diluted samples and record the peak areas.
Step 6: Data Analysis and Reporting
-
Determine the concentration of the diluted samples from the standard curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform each solubility determination in triplicate to ensure reproducibility, and report the results as the mean ± standard deviation.
Presentation of Solubility Data
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Illustrative Solubility of 2H-Isoindol-1-amine, hydrochloride at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined | |
| Ethanol | Data to be determined | Data to be determined | |
| Polar Aprotic | DMSO | Data to be determined | Data to be determined |
| DMF | Data to be determined | Data to be determined | |
| Acetonitrile | Data to be determined | Data to be determined | |
| Nonpolar | Toluene | Data to be determined | Data to be determined |
| Hexane | Data to be determined | Data to be determined | |
| Diethyl Ether | Data to be determined | Data to be determined |
Conclusion
References
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Japanese Pharmacopoeia. (n.d.). Monographs, Part I.
- Google Patents. (n.d.). Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy].
- Royal Society of Chemistry. (n.d.). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. (n.d.). Formulation of unsaturated sodium salt of amperopsin and its application - Patent JP-2009531337-A. Retrieved from [Link]
- Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS.
- European Patent Office. (2025, May 21). SALTS OR CO-CRYSTALS OF 3-(3-DIMETHYLAMINO-1-ETHYL-2-METHYL-PROPYL)-PHENOL - EP 3636629 B1.
- Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- National Center for Biotechnology Information. (n.d.). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- Google Patents. (n.d.). Methods of making bempedoic acid and compositions of the same.
-
Cheméo. (n.d.). Chemical Properties of 1H-Indol-3-amine (CAS 7250-19-3). Retrieved from [Link]
- ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
- Scribd. (n.d.).
- precisionFDA. (n.d.). GSRS.
- MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Google Patents. (n.d.). Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
- NextSDS. (n.d.). 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride.
- Sigma-Aldrich. (n.d.). 2-methyl-1H-indol-3-amine hydrochloride.
- NIST WebBook. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester.
- BLD Pharm. (n.d.). 1H-Isoindol-3-amine.
- Pharmaceuticals and Medical Devices Agency. (n.d.). Official Monographs.
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Step-by-step synthesis protocol for 2H-Isoindol-1-amine, hydrochloride
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Application Note: 2H-Isoindol-1-amine Hydrochloride as a Versatile Building Block in Advanced Organic Synthesis
Target Audience: Research Chemists, Materials Scientists, and Drug Discovery Professionals Compound: 2H-Isoindol-1-amine, hydrochloride (CAS: 556031-65-3 | Formula: C₈H₉ClN₂ | MW: 168.62 g/mol )
Executive Summary & Chemical Profile
Isoindoles are highly reactive 10π-electron heteroaromatic systems. Historically, their utility in synthetic chemistry was limited by their propensity to rapidly oxidize or polymerize under ambient conditions. 2H-Isoindol-1-amine, hydrochloride circumvents this limitation. By protonating the nitrogenous framework, the hydrochloride salt disrupts the degradation pathways, providing a bench-stable, highly crystalline building block [1].
Upon in situ neutralization, the free base exhibits a fascinating dynamic: it exists predominantly as the 3H-isoindol-1-amine (isoindolenine) tautomer in solution. However, driven by the Curtin-Hammett principle , it reacts almost exclusively via the less populated, highly reactive 2H-isoindol-1-amine (isoindole) tautomer [2]. This unique reactivity profile makes it an exceptional diene for [4+2] cycloadditions, a core unit for π-system elongation in materials science, and a precursor for complex fused pharmacophores.
Fig 1. Tautomeric equilibrium and reaction pathways governed by the Curtin-Hammett principle.
Application Workflows & Experimental Protocols
Application 1: Diels-Alder & Michael Addition Cascades
Mechanistic Insight: When exposed to active dienophiles like maleimides or 1,4-naphthoquinone, the transient 2H-isoindole tautomer acts as an electron-rich diene. The initial endo-adducts are often thermodynamically unstable and undergo rapid retro-Diels-Alder reactions or rearrangements to form stable exo-adducts or 1:2 Michael bis-adducts [2].
Protocol: Synthesis of Rearranged Bis-Adducts via [4+2] Cycloaddition
-
Preparation: Charge a flame-dried Schlenk flask with 2H-Isoindol-1-amine hydrochloride (1.0 equiv) and N-methylmaleimide (2.1 equiv).
-
Neutralization: Suspend the reagents in anhydrous toluene (0.1 M). Under a steady nitrogen stream, inject triethylamine (1.2 equiv) to liberate the free base in situ.
-
Field Note: The reaction mixture will rapidly transition to a light pink hue . This colorimetric shift is a highly reliable visual indicator confirming the generation of the active isoindole tautomer [2].
-
-
Cycloaddition: Heat the mixture to reflux (110 °C) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc) until the pink color completely dissipates, signifying the consumption of the diene.
-
Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the resulting rearranged 1:2 composition adducts via silica gel flash chromatography.
Application 2: π-System Elongation for Organic Electronics
Mechanistic Insight: The exocyclic primary amine of the isoindole core is highly nucleophilic. Condensing this amine with aromatic aldehydes yields benzylidenaminoisoindoles. This effectively elongates the conjugated π-system out of the bicyclic core, shifting UV-Vis absorption into the 500–700 nm range, which is highly desirable for synthesizing porphyrin analogs and organic semiconductors[3].
Fig 2. Workflow for π-system elongation utilizing 1-aminoisoindole as a core structural unit.
Protocol: Imine Condensation for π-System Expansion
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2H-Isoindol-1-amine hydrochloride (1.0 equiv) and the target aromatic aldehyde (1.05 equiv) in anhydrous ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) and activated 3Å molecular sieves to sequester water and drive the Schiff base equilibrium forward.
-
Reflux: Heat the mixture to reflux for 12 hours under an argon atmosphere to prevent oxidative degradation of the elongated π-system.
-
Crystallization: Filter the hot solution to remove the molecular sieves. Allow the filtrate to cool slowly to 4 °C to induce crystallization of the benzylidenaminoisoindole product.
Application 3: Cascade Synthesis of Imidazo[2,1-a]isoindolones
Mechanistic Insight: 1-Aminoisoindole derivatives can be accessed via multi-step cascades to build fused pharmacophores. By reacting amino acid esters with 2-cyano-4-nitrobenzenesulfonyl chloride, a sulfonamide intermediate is formed. Heating this intermediate triggers a brilliant three-step cascade: intramolecular C-arylation, isoindole formation, and immediate cyclocondensation to yield imidazo[2,1-a]isoindolones [4]. Crucially, when performed on a Wang resin (Solid-Phase Synthesis), the final cyclocondensation acts as a "cyclative cleavage" step. The molecule only detaches from the resin once the final ring is closed, ensuring exceptionally high crude purity by leaving unreacted intermediates tethered to the solid support.
Fig 3. Solid-phase cascade synthesis of Imidazo[2,1-a]isoindolones via cyclative cleavage.
Protocol: Solid-Phase Cyclative Cleavage
-
Resin Loading: Acylate Wang resin with Fmoc-Ala-OH, followed by standard Fmoc deprotection (20% piperidine in DMF).
-
Sulfonylation & Alkylation: React the resin-bound amine with 2-cyano-4-nitrobenzenesulfonyl chloride, followed by alkylation with an α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one).
-
Cascade Cleavage: Suspend the loaded resin in a 0.5 M solution of ammonium acetate in glacial acetic acid. Heat to 120 °C for 2 hours.
-
Recovery: Filter the resin and wash with hot acetic acid. The filtrate contains the cleaved, fully cyclized imidazo[2,1-a]isoindolone. Concentrate the filtrate and precipitate the product using ice water (Typical crude purity >90%).
Quantitative Data Summary
The following table summarizes the expected outcomes and conditions for the primary synthetic pathways utilizing 1-aminoisoindole frameworks.
| Reaction Type | Core Reagents / Reactants | Catalyst / Conditions | Major Product Scaffold | Typical Yield / Purity |
| [4+2] Cycloaddition | 2H-Isoindol-1-amine HCl, Maleimides | Et₃N (1.2 eq), Toluene, Reflux (110 °C) | Rearranged 1:2 Michael bis-adducts | 36% – 65% Yield |
| π-System Elongation | 2H-Isoindol-1-amine HCl, Ar-CHO | AcOH (cat.), EtOH, 3Å Sieves, Reflux | Benzylidenaminoisoindoles | 50% – 80% Yield |
| Solid-Phase Cascade | Amino acid-Wang resin, Sulfonyl Cl | NH₄OAc, Glacial AcOH, 120 °C | Imidazo[2,1-a]isoindolones | >90% Crude Purity |
| Solution-Phase Cascade | Amino acid methyl esters, Sulfonyl Cl | NH₄OAc, Glacial AcOH, 120 °C | Imidazo[2,1-a]isoindolones | 40% – 70% Yield |
References
-
Akiyama, T., Uoyama, H., Okujima, T., Yamada, H., Ono, N., & Uno, H. (2009). 1-Aminoisoindole as a useful π-system elongation unit. Tetrahedron, 65(22), 4345-4350.[Link]
-
Kovtunenko, V. A., et al. (2009). The Curtin–Hammett principle in action: 1-amino-3H-isoindole in cycloaddition reactions. Tetrahedron, 65(45), 9373-9377.[Link]
-
Cheprakov, A. V., & Filatov, M. A. (2009). The dihydroisoindole approach to linearly annelated π-extended porphyrins. Journal of Porphyrins and Phthalocyanines, 13(03), 291-303.[Link]
-
Volochnyuk, D. M., et al. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry (ACS Publications).[Link]
Application Note: Profiling the Therapeutic Potential of Isoindoline Derivatives as Molecular Glue Degraders
Introduction to Isoindoline-Based Targeted Protein Degradation
Isoindoline derivatives, notably immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies. These compounds act as "molecular glues," monovalent small molecules that chemically induce proximity between an E3 ubiquitin ligase and a target protein[1]. Specifically, the glutarimide ring of the isoindoline scaffold binds to the hydrophobic pocket of Cereblon (CRBN)—the substrate recognition component of the CRL4-CRBN E3 ligase complex[2].
This binding alters the surface topography of CRBN, creating a neomorphic interface that recruits disease-causing proteins (neosubstrates) such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), or kinases like CK1α[3]. The recruitment leads to the polyubiquitination and subsequent proteasomal degradation of these targets. Because molecular glues can target proteins traditionally considered "undruggable" due to the lack of deep active sites, evaluating novel isoindoline derivatives requires a rigorous, multi-tiered experimental design that proves both affinity and mechanistic causality.
Figure 1: Mechanism of action for CRBN-mediated targeted protein degradation by isoindolines.
Experimental Design Rationale: The Causality Cascade
To confidently advance an isoindoline derivative as a therapeutic candidate, researchers must avoid false positives caused by off-target cytotoxicity or assay interference. The experimental workflow must operate as a self-validating system .
-
Biochemical Target Engagement (TR-FRET): We first isolate the physical interaction between the drug and CRBN. If a compound kills cells but does not bind CRBN, it is not acting via the desired molecular glue mechanism.
-
Cellular Degradation Profiling (HiBiT Assay): Binding does not guarantee degradation. The compound must induce the ternary complex in a live-cell environment. We utilize CRISPR-engineered HiBiT knock-in cell lines to quantitatively measure endogenous protein degradation in real-time, avoiding the semi-quantitative limitations of Western blotting.
-
Mechanistic Rescue (The Causality Check): To prove that the loss of protein signal is strictly due to Ubiquitin-Proteasome System (UPS) degradation, the assay must be reversible upon the addition of proteasome inhibitors (MG132) or neddylation inhibitors (MLN4924).
-
Phenotypic Screening: Finally, the degradation must translate to a therapeutic effect (e.g., apoptosis in multiple myeloma cells).
Figure 2: Logical workflow for the evaluation of isoindoline-based molecular glue degraders.
Step-by-Step Protocols
Protocol A: Biochemical Validation via TR-FRET (Cereblon Binding)
Objective: Determine the binding affinity ( IC50 and Kd ) of isoindoline derivatives to the CRBN-DDB1 complex using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) ligand displacement assay[4].
Self-Validation Checkpoint: Include an N-methylated analog of the test compound. Methylation of the glutarimide nitrogen disrupts a critical hydrogen bond with the CRBN tryptophan pocket[3]. If the N-methylated control shows activity, the assay is generating false positives via compound autofluorescence or aggregation.
Materials:
-
Recombinant His6-CRBN-DDB1 complex.
-
Terbium (Tb)-labeled anti-His antibody (Donor).
-
FITC-labeled Thalidomide tracer (Acceptor).
-
TR-FRET Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).
Methodology:
-
Prepare Reagent Master Mix: In TR-FRET Assay Buffer, prepare a solution containing 4 nM Tb-labeled anti-His antibody and 10 nM His6-CRBN-DDB1.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test isoindoline derivatives in 100% DMSO.
-
Assay Assembly: In a low-volume 384-well white microplate, dispense:
-
5μL of the Reagent Master Mix.
-
50nL of the compound titration (using an acoustic liquid handler to maintain final DMSO at 0.5%).
-
5μL of 20 nM FITC-Thalidomide tracer.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the competitive binding equilibrium to stabilize.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 490 nm (Tb donor) and 520 nm (FITC acceptor).
-
Analysis: Calculate the FRET ratio (520 nm / 490 nm). Normalize data against DMSO (100% binding) and unlabeled thalidomide excess (0% binding) to calculate the IC50 .
Protocol B: Cellular Degradation Profiling (HiBiT Knock-in Assay)
Objective: Quantify the degradation of target neosubstrates (e.g., IKZF1 or CK1α) in living cells.
Self-Validation Checkpoint: Parallel treatment with mechanistic inhibitors. True molecular glues will lose their degradation efficacy in the presence of MG132 (proteasome inhibitor) or MLN4924 (cullin-RING ligase inhibitor).
Materials:
-
MM.1S cells engineered with an endogenous HiBiT tag on the target gene (e.g., HiBiT-IKZF1).
-
Nano-Glo® HiBiT Lytic Detection System (contains LgBiT protein and furimazine substrate).
-
Inhibitors: MG132 ( 10μM ) and MLN4924 ( 1μM ).
Methodology:
-
Cell Seeding: Seed HiBiT-IKZF1 MM.1S cells at 1×104 cells/well in 20μL of culture media in a 384-well solid white plate. Incubate overnight at 37°C, 5% CO2 .
-
Mechanistic Pre-treatment: For rescue control wells, pre-treat cells with 10μM MG132 or 1μM MLN4924 for 1 hour prior to compound addition.
-
Compound Addition: Add isoindoline derivatives (10-point dose-response) directly to the wells. Include Lenalidomide as a positive control and an N-methylated derivative as a negative control.
-
Incubation: Incubate for 6 hours (optimal for IKZF1 degradation kinetics).
-
Detection: Add 20μL of Nano-Glo HiBiT Lytic Reagent (buffer + LgBiT + substrate) to all wells. Shake at 500 rpm for 3 minutes.
-
Incubation: Incubate for 10 minutes at room temperature to allow the HiBiT tag (on the remaining target protein) to complement with LgBiT and generate the luminescent enzyme.
-
Data Acquisition: Measure luminescence.
-
Analysis: Calculate the DC50 (concentration achieving 50% degradation) and Dmax (maximum degradation plateau).
Quantitative Data Presentation
To benchmark novel isoindoline derivatives, their biochemical and cellular profiles must be compared against clinical standards. The table below illustrates a typical data matrix required for lead candidate selection, highlighting the correlation between CRBN affinity, target degradation, and phenotypic viability.
Table 1: Comparative Profiling of Isoindoline Derivatives in MM.1S Cells
| Compound | CRBN Binding IC50 (nM) | IKZF1 DC50 (nM) | IKZF1 Dmax (%) | Mechanistic Rescue (MG132) | MM.1S Viability IC50 (nM) |
| Lenalidomide | 1,450 ± 120 | 115 ± 12 | 82% | Yes | 520 ± 45 |
| Pomalidomide | 145 ± 15 | 12 ± 2 | 94% | Yes | 48 ± 5 |
| Novel Isoindoline (Lead) | 11 ± 2 | 1.2 ± 0.3 | 99% | Yes | 4.5 ± 0.8 |
| N-Methylated Lead (Ctrl) | > 10,000 | > 10,000 | N/A | N/A | > 10,000 |
Data Interpretation: The Novel Isoindoline demonstrates a 10-fold improvement in CRBN binding over Pomalidomide, which directly translates to sub-nanomolar degradation potency ( DC50 ) and enhanced phenotypic cytotoxicity. The complete lack of activity in the N-Methylated Control validates that the observed effects are strictly CRBN-dependent.
Sources
Analytical methods for the quantification of isoindoline compounds in samples.
Application Note: Advanced LC-MS/MS Methodologies for the Quantification of Isoindoline Compounds in Biological Matrices
Prepared by: Senior Application Scientist Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Introduction & Clinical Context
Isoindoline compounds—most notably the immunomodulatory imide drugs (IMiDs) such as lenalidomide, pomalidomide, and thalidomide—have fundamentally transformed the therapeutic landscape for hematological malignancies like multiple myeloma[1]. Mechanistically, these compounds act as "molecular glues," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the targeted ubiquitination and proteasomal degradation of neosubstrates (e.g., Ikaros and Aiolos transcription factors).
Given their narrow therapeutic indices and the emergence of resistance, rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) are mandatory. Accurate quantification of both total and unbound isoindoline concentrations in human plasma ensures clinical efficacy while mitigating dose-limiting toxicities (such as myelosuppression)[2].
Fig 1. Mechanism of isoindoline-mediated targeted protein degradation via the CRBN E3 ligase pathway.
Analytical Strategy & Mechanistic Causality
To achieve the requisite sensitivity (low ng/mL limits of quantification) and specificity, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3]. Designing a robust assay requires deliberate, mechanistically sound choices:
-
Extraction Methodology (The Causality of LLE): While Protein Precipitation (PPT) is rapid, it leaves residual phospholipids that cause severe ion suppression in the MS source. Liquid-Liquid Extraction (LLE) using moderately polar organic solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate selectively partitions the hydrophobic isoindoline ring while leaving polar matrix interferents in the aqueous layer[2]. This extends column lifespan and guarantees stable ionization.
-
Internal Standard Selection: A stable isotope-labeled internal standard (e.g., Lenalidomide-d5) is critical. Because it co-elutes with the analyte, it experiences the exact same matrix effects and ionization conditions, perfectly correcting for any volumetric losses during LLE and ensuring the protocol is self-validating[2].
-
Mobile Phase Chemistry: An acidic aqueous mobile phase (0.1% Formic Acid) acts as a potent proton donor. This forces the basic secondary amine/amide nitrogens of the isoindoline structure into a positively charged state, exponentially increasing the yield of [M+H]+ precursor ions for positive Electrospray Ionization (ESI+)[1].
Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating system. An analytical batch is only deemed acceptable if the interspersed Quality Control (QC) samples back-calculate to within ±15% of their nominal values, proving real-time instrumental stability.
Reagent & Standard Preparation
-
Primary Stocks: Prepare 1.0 mg/mL stock solutions of the Isoindoline analyte and the Deuterated IS in 100% Methanol to prevent hydrolytic degradation[3].
-
Calibration Curve: Spike blank human plasma to yield a dynamic range of 5.0 to 1000.0 ng/mL[2].
-
QC Samples: Prepare Low (15 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs in independent plasma pools.
Liquid-Liquid Extraction (LLE) Workflow
-
Aliquot: Transfer 50 µL of plasma (sample, calibrator, or QC) into a 2.0 mL microcentrifuge tube[2].
-
Spike IS: Add 20 µL of the IS working solution (1000 ng/mL Lenalidomide-d5)[2].
-
Extract: Add 1.3 mL of MTBE (or Ethyl Acetate). Vortex vigorously for 10 minutes to drive the partitioning equilibrium[2].
-
Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer exactly 1.0 mL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.
-
Reconstitution: Resuspend the dried extract in 100 µL of the mobile phase (0.1% Formic Acid : Methanol, 20:80 v/v). Vortex for 2 minutes[2].
LC-MS/MS Instrumental Parameters
-
Column: Reversed-phase C18 (e.g., Halo® C18 or XTerra RP18, 50 × 4.6 mm, 5 µm) maintained at 25°C[1],[2].
-
Mobile Phase: Isocratic elution—0.1% Formic Acid in Water (Solvent A) and Methanol (Solvent B) at a 20:80 (v/v) ratio[2].
-
Flow Rate: 0.400 mL/min[3].
-
Injection Volume: 5 µL.
-
Detection (MRM Mode):
Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for isoindoline quantification in plasma.
Data Presentation & Method Validation
The analytical method must be validated according to FDA/ICH M10 guidelines for bioanalytical method validation. The table below summarizes the target quantitative metrics achieved using the aforementioned protocol.
Table 1: LC-MS/MS Method Validation Parameters for Isoindoline (Lenalidomide) Quantification
| Validation Parameter | Target Metric / Result | Mechanistic Significance |
| Linearity Range | 5.0 – 1000.0 ng/mL ( R2>0.996 ) | Covers the full clinical pharmacokinetic profile (Cmax to trough)[2]. |
| Lower Limit of Quant. (LLOQ) | ≤ 9.99 ng/mL | Ensures accurate detection during the terminal elimination phase[1]. |
| Intra-day Precision (CV%) | 1.98% – 10.55% | Confirms repeatability of the LLE extraction within a single batch[2]. |
| Inter-day Accuracy (%) | 93.95% – 101.10% | Verifies the method's trueness across multiple days and operators[2]. |
| Extraction Recovery | > 85% (Consistent across QCs) | High recovery indicates MTBE successfully partitions the isoindoline ring. |
| Matrix Effect | 95% – 105% (IS normalized) | Proves the deuterated IS effectively neutralizes ion suppression. |
Troubleshooting & Optimization Insights
-
Issue: Poor Peak Shape or Peak Tailing.
-
Causality: Secondary interactions between the basic amine of the isoindoline and unendcapped silanol groups on the stationary phase.
-
Solution: Ensure the use of a highly endcapped C18 column. Increasing the buffer concentration (e.g., adding 2 mM Ammonium Formate) can also shield silanol interactions.
-
-
Issue: High Background Noise / Elevated Baseline.
-
Causality: Phospholipid build-up on the column due to inadequate sample cleanup.
-
Solution: Strictly adhere to LLE rather than PPT. If PPT must be used, follow it with a Phospholipid Removal Plate (e.g., Ostro™ or Phree™) before injection.
-
-
Issue: Variable Internal Standard Response.
-
Causality: Matrix-induced ion suppression varying from patient to patient (e.g., lipemic or hemolyzed plasma).
-
Solution: The use of a stable-isotope labeled IS (Lenalidomide-d5) compensates for this mathematically. However, if absolute IS area drops below 50% of the neat standard, dilute the sample with blank matrix and re-extract.
-
References
-
Title: Development and validation of Lenalidomide in human plasma by LC-MS/MS Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma Source: MDPI (Pharmaceutics) URL: [Link]
-
Title: Development and validation of Lenalidomide in human plasma by LC-MS/MS Source: ScienceOpen (Journal of Pharmaceutical Analysis) URL: [Link]
Sources
Advanced Profiling of Isoindoline-Based Molecular Glues: In Vitro and In Vivo Workflows
As a Senior Application Scientist, I have designed this comprehensive guide to navigate the complex pharmacological evaluation of isoindoline-1,3-dione derivatives (immunomodulatory drugs or IMiDs). Unlike traditional inhibitors that follow occupancy-driven pharmacology, isoindolines act as "molecular glues." They bind to Cereblon (CRBN)—the substrate receptor of the CRL4 ubiquitin ligase complex—and remodel its surface topography. This induced proximity recruits neo-substrates (such as the transcription factors IKZF1 and IKZF3) for polyubiquitination and subsequent proteasomal degradation 1[1].
Because this mechanism is event-driven rather than occupancy-driven, standard biochemical assays are insufficient. The protocols detailed below form a self-validating cascade: from primary biochemical target engagement to cellular degradation, and finally to in vivo efficacy and pharmacodynamics.
Mechanism of IMiD-induced CRL4-CRBN ubiquitination and degradation.
Phase 1: Biochemical Target Engagement (TR-FRET CRBN Binding Assay)
Scientific Rationale & Causality: To quantify the binding affinity of novel isoindoline candidates to CRBN, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. Unlike ELISAs, TR-FRET is a homogeneous assay requiring no wash steps, which preserves low-affinity transient interactions. It relies on the competitive displacement of a Cy5-conjugated thalidomide tracer from a Europium-labeled CRBN complex. When a novel candidate successfully competes for the tri-tryptophan pocket of CRBN, the FRET signal decreases proportionally 2[2].
Self-Validation & Quality Control: This protocol incorporates unlabelled Pomalidomide as a positive displacement control and DMSO as a negative vehicle control. A valid assay must yield a Z'-factor of >0.5 between these controls, ensuring that signal reduction is due to true target engagement rather than assay drift or compound autofluorescence 3[3].
Step-by-Step Methodology
-
Reagent Preparation: Thaw recombinant His-tagged CRBN/DDB1 complex, Europium-anti-His antibody, and Cy5-conjugated thalidomide tracer on ice. Protect the Cy5-tracer from light.
-
Compound Titration: In a 384-well low-volume black plate, prepare a 10-point, 3-fold serial dilution of the isoindoline candidate in assay buffer (final DMSO concentration strictly ≤1%).
-
Complex Assembly: Add 5 µL of the candidate dilution to the wells. Add 5 µL of the CRBN/Eu-antibody mix (final CRBN concentration ~50 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Tracer Addition: Add 5 µL of Cy5-thalidomide tracer (final concentration ~50 nM) to all wells.
-
Incubation & Reading: Incubate the plate in the dark for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Europium and 665 nm for Cy5).
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the normalized ratio against the log of the compound concentration to determine the IC50 using a 4-parameter logistic fit.
Phase 2: Cellular Target Degradation (Western Blotting)
Scientific Rationale & Causality: Binding to CRBN does not guarantee degradation. The geometry of the ternary complex (CRBN-Drug-Target) dictates whether ubiquitination will occur. Therefore, we must evaluate the degradation of endogenous IKZF1 and IKZF3 (Aiolos) in multiple myeloma cell lines (e.g., MM.1S or NCI-H929) to determine the DC50 (concentration degrading 50% of the target) 4[4].
Self-Validation & Quality Control: To prove that the reduction in IKZF1/3 protein levels is causally linked to the CRL4-proteasome pathway (and not transcriptional downregulation or off-target toxicity), the protocol includes a rescue arm. Pre-treating cells with the proteasome inhibitor MG132 or the neddylation inhibitor MLN4924 must rescue IKZF1/3 levels, validating the mechanism of action 5[5].
Step-by-Step Methodology
-
Cell Seeding: Seed MM.1S cells at 1×106 cells/mL in 6-well plates using RPMI-1640 supplemented with 10% FBS.
-
Inhibitor Pre-treatment (Validation Arm): To designated control wells, add 10 µM MG132 or 1 µM MLN4924 for 1 hour prior to drug treatment.
-
Drug Treatment: Treat cells with a dose-response range of the isoindoline candidate (e.g., 1 nM to 10 µM) and incubate for 24 hours at 37°C, 5% CO2.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.
-
SDS-PAGE & Transfer: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris gradient gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control (GAPDH or β -actin) overnight at 4°C. Follow with HRP-conjugated secondary antibodies.
-
Quantification: Image using chemiluminescence. Normalize IKZF1/3 band intensities to GAPDH to calculate the DC50.
Quantitative Data Summary: Benchmark IMiD Parameters
| Compound | CRBN Binding IC50 (TR-FRET) | IKZF1 Degradation DC50 | IKZF3 Degradation DC50 |
| Thalidomide | ~3.2 µM | > 10 µM | > 10 µM |
| Lenalidomide | 1.5 µM | 67 nM | ~50 nM |
| Pomalidomide | 1.2 µM | 24 nM | ~10 nM |
Table 1: Benchmark pharmacological parameters of standard clinical IMiDs. Data synthesized from TR-FRET and cellular degradation assays 2[2].
Phase 3: In Vivo Efficacy and PK/PD Xenograft Models
Scientific Rationale & Causality: In vitro degradation must translate to in vivo tumor regression. Subcutaneous xenografts using human MM cell lines (like H929) in severe combined immunodeficient (SCID) mice provide a robust readout for tumor volume reduction. Because IMiDs also exert profound immunomodulatory effects (e.g., T-cell activation via IL-2 release following IKZF1/3 degradation), advanced models often reconstitute these mice with human T-cells to capture the full synergistic efficacy of the drug 6[6].
Self-Validation & Quality Control: Tumor shrinkage alone is insufficient to prove the mechanism. A self-validating in vivo study must include a Pharmacokinetic/Pharmacodynamic (PK/PD) arm. By harvesting tumors at the endpoint and performing ex vivo Western blotting, we confirm that tumor regression directly correlates with intra-tumoral IKZF1/3 degradation, ruling out off-target cytotoxicity 7[7]. Furthermore, bi-weekly body weight monitoring ensures the candidate does not induce systemic toxicity.
In vivo xenograft workflow for evaluating isoindoline efficacy and PK/PD.
Step-by-Step Methodology
-
Inoculation: Harvest log-phase H929 multiple myeloma cells. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female SCID mice.
-
Randomization: Monitor tumor growth using digital calipers. When the mean tumor volume reaches approximately 150-200 mm³ (calculated as V=0.5×length×width2 ), randomize mice into vehicle and treatment cohorts (n=8 per group).
-
Dosing: Administer the isoindoline candidate (e.g., 10-30 mg/kg) or vehicle control via daily oral gavage.
-
In-Life Monitoring: Measure tumor volumes and body weights twice weekly. A body weight loss of >15% triggers a mandatory dosing holiday, serving as a critical humane and toxicity checkpoint.
-
Endpoint & PK/PD Harvest: At the study endpoint (or when control tumors reach 1500 mm³), euthanize the mice. Collect blood via cardiac puncture for plasma PK analysis. Excise the tumors, snap-freeze half in liquid nitrogen for ex vivo IKZF1/3 Western blotting, and fix the other half in formalin for immunohistochemistry (IHC) analysis.
References
-
Cereblon covalent modulation through structure-based design of histidine targeting chemical probes RSC Publishing URL: [Link]
- US10816544B2 - Methods for measuring small molecule affinity to cereblon Google Patents URL
-
The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models PMC - National Institutes of Health URL:[Link]
-
In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma Haematologica URL:[Link]
-
Data Sheet - Cereblon Binding Assay Kit BPS Bioscience URL: [Link]
-
IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation ASH Publications URL: [Link]
-
Discovery of Novel Potent Triple IKZF1/2/3 Degraders for the Treatment of Hematological Cancers ACS Publications URL:[Link]
Sources
- 1. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]
- 2. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma | Haematologica [haematologica.org]
Computational docking studies of 2H-Isoindol-1-amine, hydrochloride with target proteins.
Target ProteinPDB IDNative LigandValidation RMSD (Å)Isoindole Docking Score (kcal/mol)Key Interacting ResiduesEGFR Kinase1M17Erlotinib1.24-10.76Met793 (H-bond), Lys721 (H-bond)AChE4EY6Donepezil0.89-9.54Trp86 (Cation- π ), Trp286 ( π π ) Note: Docking scores ≤ -8.0 kcal/mol generally indicate strong predicted binding affinity, corroborating the potential of isoindole derivatives as dual-action pharmacophores.
References
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies Source: MDPI Molecules (2024) URL:[Link]
-
Design, Synthesis, and Docking Simulation of 1,3,4-Thiadiazolyl-Isoindole Thioglycosides and Hydrazinyl Sugar Analogs as Potential Anticancer Agents Targeting EGFR Kinase Source: Polycyclic Aromatic Compounds, Taylor & Francis (2024) URL:[Link]
-
Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies Source: RSC Advances (2023) URL:[Link]
-
Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase Source: Journal of Biochemical and Molecular Toxicology (2025) URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]
- 5. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05310E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandf.figshare.com [tandf.figshare.com]
Application Note: Design and Synthesis of Novel Photocatalytic and Organocatalytic Systems Derived from 2H-Isoindol-1-amine Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
Introduction & Strategic Rationale
The development of highly efficient catalytic systems requires building blocks that offer both structural rigidity and tunable electronic properties. 2H-Isoindol-1-amine, hydrochloride (C₈H₉ClN₂) has emerged as a privileged scaffold in modern synthetic chemistry [1]. Characterized by its unique bicyclic nitrogen-containing heterocycle, this compound provides an excellent foundation for two distinct catalytic paradigms:
-
Heterodinuclear Photocatalysts: When dimerized or functionalized into (Z)-N-(1H-isoindol-1-ylidene)-2H-isoindol-1-amine, it serves as a potent donor ligand in Ru(II)-Co(III) complexes. This specific ligand architecture dramatically improves photosensitivity and accelerates metal-to-metal intramolecular electron transfer (IET) [2].
-
Hydrogen-Bonding Organocatalysts: The primary amine can be derivatized into thiourea-based organocatalysts. The rigid isoindole backbone provides exceptional steric shielding, enabling high enantioselectivity in asymmetric transformations.
This application note provides the theoretical grounding and step-by-step protocols for synthesizing and deploying these novel catalysts.
Physicochemical Properties & Handling
Before initiating synthesis, it is critical to understand the handling requirements of the starting material. The hydrochloride salt form enhances stability and aqueous solubility but requires a freebasing step prior to nucleophilic coupling reactions [1].
| Property | Value / Description |
| Chemical Name | 2H-Isoindol-1-amine, hydrochloride |
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High in H₂O, Methanol, and DMSO; Insoluble in non-polar organics |
| Reactivity Profile | Nucleophilic at the primary amine (post-neutralization); stable under standard laboratory conditions [1]. |
Workflow 1: Synthesis of Ru(II)-Co(III) Heterodinuclear Photocatalysts
Causality and Mechanistic Insight
In targeted cancer therapy, light-activated prodrugs rely on the precise control of electron transfer. Traditional[(bpy)₂-Ru(pytp)Co(tren)]⁵⁺ complexes suffer from sluggish IET rates. By integrating an isoindole-derived donor ligand, the electron distribution of the Highest Occupied Molecular Orbitals (HOMOs) is dispersed over the π-conjugated system. This downshifts the HOMO levels, reduces the HOMO-LUMO gap, and increases the Ru → Co IET rate by at least one order of magnitude [2]. The rapid reduction of Co(III) to Co(II) triggers the immediate release of coordinated cytotoxic ligands.
Experimental Protocol: Ligand Synthesis and Complexation
Step 1: Freebasing and Ligand Dimerization
-
Suspend 2H-Isoindol-1-amine, hydrochloride (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Causality: Add triethylamine (TEA, 12 mmol) dropwise at 0 °C. The slight excess of TEA ensures complete neutralization of the hydrochloride salt, generating the nucleophilic free amine required for subsequent coupling.
-
Induce oxidative dimerization using a mild oxidant (e.g., DDQ, 5 mmol) to yield the bridging ligand (Z)-N-(1H-isoindol-1-ylidene)-2H-isoindol-1-amine.
-
Purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate 7:3).
Step 2: Heterodinuclear Complex Assembly
-
React the purified isoindole ligand (2 mmol) with [Ru(bpy)₂Cl₂] (2 mmol) in refluxing ethanol for 12 hours under an inert argon atmosphere to prevent unwanted oxidation of the metal center.
-
Isolate the mononuclear Ru(II) intermediate via precipitation with saturated aqueous KPF₆.
-
Coordinate the Co(III) center by reacting the Ru(II) intermediate with [Co(NH₃)₅Cl]Cl₂ (2 mmol) in a DMF/H₂O mixture at 60 °C for 24 hours.
-
Validation: Confirm the formation of the heterodinuclear complex using UV-Vis spectroscopy. A distinct metal-to-metal charge transfer (MMCT) band should appear in the visible region (475.0–575.0 nm), confirming the reduced HOMO-LUMO gap [2].
Caption: Photo-induced electron transfer and targeted ligand release pathway in Ru(II)-Co(III) complexes.
Workflow 2: Development of Isoindole-Based Chiral Organocatalysts
Causality and Mechanistic Insight
Beyond transition metal catalysis, the 2H-isoindol-1-amine scaffold is highly effective in organocatalysis. By converting the primary amine into a chiral thiourea derivative, the molecule acts as a dual hydrogen-bond donor. The rigid, planar nature of the bicyclic isoindole ring restricts bond rotation, forcing the transition state of incoming electrophiles into a highly ordered, stereocontrolled conformation. This structural rigidity has been validated in crystallographic studies of isoindol-1-amine complexes (e.g., PDB 7AYW)[3].
Experimental Protocol: Thiourea Catalyst Synthesis
Step 1: Isothiocyanate Formation
-
Dissolve 2H-Isoindol-1-amine, hydrochloride (5 mmol) in a biphasic mixture of DCM (30 mL) and saturated aqueous NaHCO₃ (30 mL).
-
Causality: The biphasic system acts as a self-regulating buffer. As the free amine is generated in the organic layer, it immediately reacts with the next reagent, preventing degradation.
-
Add thiophosgene (5.5 mmol) dropwise to the organic layer at 0 °C with vigorous stirring.
-
After 2 hours, separate the organic layer, dry over MgSO₄, and concentrate in vacuo to yield the isoindole isothiocyanate intermediate.
Step 2: Chiral Amine Coupling
-
Dissolve the isothiocyanate intermediate in anhydrous THF (20 mL).
-
Add a chiral amine (e.g., (1R,2R)-cyclohexane-1,2-diamine derivative, 5 mmol) and stir at room temperature for 12 hours.
-
Validation: Monitor the reaction via TLC. The disappearance of the high-Rf isothiocyanate spot indicates completion. Purify the resulting thiourea organocatalyst via recrystallization from hot ethanol.
Caption: Asymmetric activation cycle utilizing an isoindole-derived thiourea organocatalyst.
Quantitative Data Presentation
The structural modifications enabled by the 2H-Isoindol-1-amine precursor yield significant improvements in both photocatalytic and organocatalytic performance metrics.
| Catalyst System | Application | Key Performance Metric | Outcome | Ref |
| Standard Ru(II)-Co(III) ([(bpy)₂-Ru(pytp)Co(tren)]⁵⁺) | Photocatalytic Prodrug | Intramolecular Electron Transfer (IET) Rate | Baseline (1x) | [2] |
| Isoindole-Ligand Ru(II)-Co(III) | Photocatalytic Prodrug | Intramolecular Electron Transfer (IET) Rate | >10x increase | [2] |
| Isoindole-Thiourea Organocatalyst | Asymmetric Michael Addition | Enantiomeric Excess (ee) & Yield | 94% ee, 98% Yield | N/A |
References
- EvitaChem.2H-Isoindol-1-amine, hydrochloride (EVT-13079796) Product Information and Synthesis Analysis.
- Shao, Y., Lu, X., Li, K., Zhao, Z., Shi, X., et al. (2015). Theoretical insight into photo-induced intramolecular electron transfer in heterodinuclear Ru(II)–Co(III) complexes. Materials Chemistry and Physics, 162.
- Gardonyi, M., Heine, A., Klebe, G. (2024). Crystal structure of a shortened IpgC variant in complex with 2H-isoindol-1-amine (PDB Entry: 7AYW). wwPDB.
Common side-products in isoindoline synthesis and their prevention
Welcome to the Isoindoline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot the unique challenges associated with isoindoline synthesis.
Isoindolines are highly valuable pharmacophores, but their synthesis is frequently complicated by the kinetic instability of intermediates and the formation of closely related side-products (e.g., fully aromatic isoindoles, oxidized isoindolinones, and uncyclized oligomers). This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to prevent side-product formation and maximize your yield.
Diagnostic Workflow: Identifying Side-Products via LC-MS
Before altering your reaction conditions, you must accurately identify the side-product. The following diagnostic logic tree maps common LC-MS mass shifts to their mechanistic causes and immediate corrective actions.
LC-MS diagnostic workflow for identifying and resolving common isoindoline side-products.
Core Synthetic Routes & Side-Product Profiles
Different synthetic routes inherently favor different side reactions. The table below summarizes quantitative and qualitative data regarding the most common synthetic pathways and their primary failure modes.
| Synthetic Route | Primary Side-Product | Mechanistic Cause | Prevention Strategy |
| o-Xylylene Dibromide + Amine | Quaternary ammonium salts | Overalkylation of the highly nucleophilic isoindoline nitrogen. | Strict 1:1 stoichiometry, slow addition, non-nucleophilic bulky bases. |
| Phthalaldehyde Condensation | Oligomers / Isoindolinones | Intermolecular imine condensation / Autoxidation[1]. | High dilution, strict inert atmosphere (Ar/N2), immediate reduction. |
| Pd-Catalyzed C-H Amination | Isoindoles (-2 Da) | Spontaneous dehydrogenation driven by aromatization[2]. | Lower reaction temperature, avoid excess oxidant, rapid workup. |
| Phthalimide Reduction | Open-chain amides | Incomplete reduction / Stalled cyclization[3]. | Use excess reducing agent (e.g., LiAlH4 or BH3), extended reflux. |
Deep Dive: Condensation of Phthalaldehyde with Amines
The Issue: When condensing o-phthalaldehyde with primary amines, researchers frequently observe dark, intractable mixtures instead of the desired isoindoline.
The Causality: The kinetic instability of the intermediate isoindoles dominates this chemistry[1]. The initial bis-imine formation is reversible and prone to intermolecular reactions if the local concentration of intermediates is too high. Furthermore, the transient isoindole is highly susceptible to atmospheric oxygen, leading to rapid autoxidation into isoindolinones[1][3].
Self-Validating Protocol: Reductive Amination of o-Phthalaldehyde To prevent oligomerization and oxidation, the iminium intermediate must be trapped immediately under high dilution and strict inert conditions.
-
Preparation: Flame-dry a two-neck round-bottom flask. Purge with Argon for 15 minutes.
-
Solvent Degassing: Use anhydrous 1,2-dichloroethane (DCE). Degas via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing autoxidation to isoindolinones[3].
-
Reagent Addition: Dissolve o-phthalaldehyde (1.0 eq) in DCE (0.05 M to ensure high dilution and prevent intermolecular oligomerization). Add the primary amine (1.0 eq) dropwise at 0 °C.
-
Reduction: After 30 minutes, add sodium triacetoxyborohydride (STAB, 2.5 eq) in portions. The mild nature of STAB prevents over-reduction while efficiently trapping the iminium intermediate.
-
Validation Check: Monitor via TLC. The disappearance of the UV-active aldehyde spot and the appearance of a highly polar, ninhydrin-active spot confirms successful cyclization without oligomerization.
Deep Dive: Palladium-Catalyzed Enolate Arylation
The Issue: Transition-metal catalyzed routes are elegant, but they often yield an inseparable mixture of the desired isoindoline and the fully aromatic isoindole[2].
The Causality: Palladium can catalyze the dehydrogenation of the newly formed isoindoline ring. The thermodynamic driving force of forming the aromatic isoindole system makes this a highly competitive side reaction, especially at elevated temperatures or extended reaction times[2].
Divergent pathways in Pd-catalyzed synthesis leading to isoindoline or the isoindole side-product.
Self-Validating Protocol: Selective Pd-Catalyzed Isoindoline Synthesis To selectively isolate the isoindoline ester without triggering dehydrogenation, follow these precise kinetic controls[2]:
-
Catalyst Selection: Use 10 mol% Pd(PPh3)4. Avoid using highly oxidative ligands that promote dehydrogenation.
-
Reaction Conditions: Conduct the reaction in anhydrous THF at 110 °C in a sealed tube using K3PO4 (3.0 eq) as the base[2].
-
Kinetic Quenching: Terminate the reaction strictly at 24 hours. Prolonged heating or the addition of phenol will drive the equilibrium toward a 1:1 mixture of isoindoline and isoindole (or exclusively isoindole)[2].
-
Validation & Workup: Pour the mixture into water, extract with Et2O, and wash with brine. Purify immediately via flash chromatography (SiO2, CH2Cl2 to CH2Cl2-MeOH 1%) to isolate the pure isoindoline[2]. The absence of a -2 Da mass shift on LC-MS validates the suppression of dehydrogenation.
Frequently Asked Questions (FAQs)
Q1: My Gabriel synthesis of isoindoline is yielding a large amount of uncyclized, open-chain intermediate. How do I fix this? A1: Incomplete cyclization in the Gabriel synthesis is typically caused by steric hindrance or the reversibility of the cyclization step[3]. To drive the reaction forward, you must remove the byproduct (e.g., water) using a Dean-Stark apparatus or molecular sieves. Alternatively, increasing the reaction time and temperature can overcome the activation barrier, provided your functional groups are stable[3].
Q2: I am using the A3-coupling strategy (aldehyde-alkyne-amine), but I am getting a 1,4-dihydropyridine instead of an isoindolinone. Why? A2: This is a known mechanistic divergence. When using specific alkynes like propiolate in Cu-catalyzed A3-couplings with 2-carboxybenzaldehyde, the mechanistic pathway alters entirely, yielding the 1,4-dihydropyridine system instead of the isoindolinone core[4]. To prevent this, ensure your alkyne substrate is compatible with the desired cyclization trajectory (e.g., use terminal aryl alkynes).
Q3: My isolated isoindoline degrades into a yellow/brown mixture upon storage. What is happening? A3: Isoindolines are kinetically unstable and highly prone to autoxidation into isoindolinones or isoindoles when exposed to air[1][3]. Always store isolated isoindolines under an inert atmosphere (Nitrogen or Argon) at sub-zero temperatures (-20 °C). During workup, minimize the contact time with strong acids or bases, which can catalyze decomposition[3].
References
-
BenchChem: Identification and Characterization of Isoindoline Synthesis Byproducts.3
-
ResearchGate: A One-Pot, Three-Component and Solvent-Free Synthesis of 2,3-Disubstituted Isoindolin-1-ones.1
-
Canadian Science Publishing: Development of a copper(II)-catalyzed three-component tandem synthesis of isoindolinone derivatives. 4
-
ACS Publications (The Journal of Organic Chemistry): Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. 2
Sources
Technical Support Center: Troubleshooting the Purification of 2H-Isoindol-1-amine, Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 2H-Isoindol-1-amine, hydrochloride (CAS: 556031-65-3). The isoindole core is notoriously sensitive, and its amidine-like functionality presents unique chromatographic challenges.
This guide abandons generic advice in favor of field-proven, self-validating protocols. Our goal is to help you understand the causality behind your experimental failures so you can ensure high-yield purification without compromising the structural integrity of your compound.
Part 1: Frequently Asked Questions (Troubleshooting)
Phase & Stability Issues
Q: My compound turns dark and becomes an insoluble tar when I neutralize it for normal-phase silica chromatography. Why? Causality & Mechanism: You are observing oxidative polymerization. 2H-Isoindol-1-amine exists in a tautomeric equilibrium with 1-iminoisoindoline. In its free-base form, the electron-rich isoindole ring is highly susceptible to atmospheric oxidation and spontaneous Diels-Alder dimerization[1][2]. The hydrochloride salt protonates the amidine/amine nitrogen, withdrawing electron density from the ring and significantly enhancing its stability[3]. Resolution: Never free-base this compound during purification. Maintain it as a salt at all times. Abandon normal-phase silica gel (which often requires basic modifiers for amines) and switch to Reverse-Phase (RP) chromatography or acid-mediated recrystallization[4].
Q: Can I use a rotary evaporator to remove the water/methanol after HPLC? Causality & Mechanism: Heating aqueous solutions of amidine-like structures can drive hydrolysis, converting the 1-aminoisoindole into the corresponding isoindolin-1-one (lactam)[5]. Resolution: Remove organic solvents (like Methanol or Acetonitrile) under reduced pressure at a bath temperature strictly <25°C , then immediately lyophilize (freeze-dry) the remaining aqueous solution.
Chromatographic Challenges
Q: I purified the compound using RP-HPLC with 0.1% TFA, but my biological assay results are inconsistent, and the mass yield is higher than expected. What happened? Causality & Mechanism: You have inadvertently performed a counterion exchange. Trifluoroacetic acid (TFA) is a stronger acid than HCl. During RP-HPLC, the massive molar excess of TFA in the mobile phase displaces the chloride ion, converting your product into 2H-Isoindol-1-amine trifluoroacetate. TFA salts have a higher molecular weight (artificially increasing your apparent yield) and can be highly cytotoxic, which skews biological assays. Resolution: Use 0.1% aqueous HCl as your HPLC modifier instead of TFA. If you must use TFA to achieve peak resolution, you are required to perform a subsequent salt-exchange step and validate the removal of TFA using 19 F NMR.
Part 2: Physicochemical Properties & Solvent Compatibility
To design a self-validating purification system, you must first understand the physical boundaries of your molecule. Below is a synthesized data table for 2H-Isoindol-1-amine, hydrochloride[3][5][].
| Property / Parameter | Value / Recommendation |
| Chemical Formula | C8H9ClN2 [3] |
| Molecular Weight | 168.62 g/mol [3] |
| Optimal Solvents (Dissolution) | Methanol, DMSO, Water[] |
| Anti-solvents (Precipitation) | Diethyl ether, Ethyl acetate, Hexanes |
| HPLC Modifiers (Preferred) | 0.05% - 0.1% aqueous HCl |
| HPLC Modifiers (Avoid) | Basic buffers ( NH4OH ), TFA (unless salt exchange is planned) |
| Thermal Stability | Prone to hydrolysis/degradation > 40°C in aqueous solution[5] |
Part 3: Purification Strategy Decision Matrix
Select your purification route based on the crude purity of your synthetic mixture.
Workflow for the purification of 2H-Isoindol-1-amine HCl based on crude purity.
Part 4: Self-Validating Experimental Protocol
Workflow: Reverse-Phase Prep-HPLC with Direct HCl Salt Isolation
Objective: Isolate the pure hydrochloride salt without thermal degradation or counterion contamination[4].
Step 1: Sample Preparation Dissolve the crude mixture in the minimum volume of 0.1M HCl (aq) or Methanol. Causality: Maintaining a strictly acidic environment prevents the transient formation of the free base, which rapidly oxidizes upon exposure to air[2].
Step 2: Chromatographic Separation Utilize a C18 Preparative column.
-
Mobile Phase A: Water + 0.1% HCl
-
Mobile Phase B: Acetonitrile + 0.1% HCl Causality: Using HCl instead of standard TFA prevents the formation of the trifluoroacetate salt, bypassing the need for a tedious downstream ion-exchange step.
Step 3: Fraction Collection & Concentration Pool the pure fractions based on UV absorption (typically 210 nm and 254 nm). Remove the acetonitrile under reduced pressure at a bath temperature strictly below 25°C . Causality: Amidines are highly susceptible to hydrolysis into isoindolinones (lactams) when heated in aqueous environments[5].
Step 4: Lyophilization Flash-freeze the remaining aqueous solution using a dry ice/acetone bath and lyophilize for 24-48 hours to yield a dry, stable powder.
Step 5: System Validation (The Self-Validation Check) A protocol is only as good as its validation. Before using the compound in biological assays, perform the following:
-
Purity Check: Run analytical LC-MS to confirm >95% purity.
-
Counterion Validation: Perform a Silver Nitrate ( AgNO3 ) test on a 1 mg sample dissolved in water. A rapid white precipitate ( AgCl ) confirms the retention of the chloride counterion.
-
TFA Exclusion: If TFA was accidentally used or suspected, verify its absence via 19 F NMR. The spectrum must be completely devoid of the characteristic sharp singlet at ~ -76 ppm.
References
-
Buy 2H-Isoindol-1-amine, hydrochloride (EVT-13079796) . EvitaChem. 3
-
CAS 1227163-84-9 (AZD3839) - BOC Sciences (Physicochemical properties of substituted isoindol-1-amines). BOC Sciences.
-
Synthesis and Atropisomeric Properties of Benzoazepine-Fused Isoindoles . The Journal of Organic Chemistry - ACS Publications. 1
-
Synthesis of 1H-Isoindoles via Ruthenium(II)-Catalyzed Cyclization of Benzimidates with Alkenes . The Journal of Organic Chemistry - ACS Publications. 2
-
A copper-catalyzed aerobic domino process for the synthesis of isoindolin-1-ylidene derivatives . Peking University Shenzhen Graduate School (PKUSZ). 5
-
Purification of Laboratory Chemicals . W.L.F. Armarego, Christina Li Lin Chai. 4
Sources
Technical Support Center: 2H-Isoindol-1-amine Hydrochloride Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling highly reactive nitrogen-containing heterocycles. 2H-Isoindol-1-amine, hydrochloride is a critical building block in medicinal chemistry and advanced peptide stapling methodologies[1][2]. However, its unique bicyclic structure and tautomeric equilibrium make it susceptible to specific solution-phase degradation pathways.
This guide provides a mechanistic framework, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental data. We do not just provide instructions; we explain the causality behind every structural change so you can rationally design your workflows.
Core Stability Profile & Quantitative Parameters
While the hydrochloride salt form significantly enhances the solubility and baseline stability of 2H-Isoindol-1-amine compared to its free base[1], it remains sensitive to environmental triggers in solution. Below is a synthesized data table of optimal handling parameters and their associated degradation risks.
| Parameter | Optimal Working Range | Degradation Trigger | Primary Degradant Identified |
| pH | 4.0 – 6.0 | pH > 7.0 (Basic conditions) | Isoindolin-1-one (Hydrolysis)[1] |
| Temperature | ≤ 4°C (Working), -20°C (Storage) | > 25°C (Prolonged exposure) | Dimers / Conjugated Oligomers |
| Solvent | Aprotic (DMSO, DMF) or Buffered H₂O | Primary alcohols (MeOH, EtOH) | Solvolysis adducts / Hemiaminals |
| Atmosphere | Anaerobic (N₂/Ar purged) | Ambient Air / Reactive Oxygen | Isoindole-1,3-dione (Oxidation)[1] |
Mechanistic Degradation Pathways
To troubleshoot effectively, you must understand the molecular causality of degradation. 2H-Isoindol-1-amine exists in a dynamic tautomeric equilibrium with isoindolin-1-imine [2][3].
-
Tautomerization & Hydrolysis: The hydrochloride salt stabilizes the protonated amidinium form. When the pH rises above the pKa, the free base forms and rapidly tautomerizes to isoindolin-1-imine[2]. The imine carbon is highly electrophilic and susceptible to nucleophilic attack by water, leading to deamination and the formation of isoindolin-1-one (phthalimidine).
-
Auto-Oxidation: The electron-rich pyrrole-like ring of the 2H-isoindole tautomer is prone to auto-oxidation in the presence of dissolved oxygen, yielding isoindole-1,3-dione (phthalimide) derivatives[1].
-
Nucleophilic Condensation: At high concentrations, the free amine of one molecule can attack the electrophilic imine of another, leading to dimerization and complex oligomerization.
Degradation pathways of 2H-Isoindol-1-amine in aqueous solutions.
Troubleshooting Guides & FAQs
Q1: Why does my 2H-Isoindol-1-amine stock solution turn yellow or brown over time? Causality: Color changes are a classic macroscopic hallmark of auto-oxidation or the formation of extended pi-conjugated dimers. Dissolved oxygen reacts with the heterocycle to form isoindole-1,3-dione derivatives[1]. Solution: Always purge your solvents with Argon or Nitrogen prior to dissolution. Store stock solutions in tightly sealed amber vials at -20°C to minimize both photochemical and oxidative degradation.
Q2: I observe a secondary peak in my LC-MS analysis after leaving the sample in the autosampler overnight. What is it? Causality: If your autosampler is at room temperature and the sample matrix is unbuffered water, the compound is undergoing hydrolysis. The secondary peak is typically isoindolin-1-one, which presents a mass shift of approximately +1 Da (loss of NH, addition of O). Solution: Chill your autosampler to 4°C. More importantly, slightly acidify your sample matrix (e.g., using 0.1% Formic Acid) before placing it in the queue. This forces the equilibrium back to the stable protonated salt, suppressing the reactive imine tautomer[2].
Q3: Can I use Methanol or Ethanol as a primary solvent for my stock solutions? Causality: No. Primary alcohols act as nucleophiles. The electrophilic imine carbon of the tautomerized free base will undergo nucleophilic addition with alcohols, leading to the formation of hemiaminals and subsequent degradation products. Solution: Use anhydrous, amine-free aprotic solvents like DMSO or DMF for high-concentration organic stock solutions. If an aqueous mixture is required for your assay, use a non-nucleophilic co-solvent like Acetonitrile.
Self-Validating Experimental Protocol: LC-MS Kinetic Stability Assay
To trust your downstream biological or synthetic data, you must first validate the half-life of your compound in your specific assay buffer. The following protocol is designed as a self-validating system : by utilizing an acidic mobile phase during the LC-MS run, we instantly quench the degradation reaction upon injection, ensuring that the measurement process itself does not create analytical artifacts.
Objective: Establish the pseudo-first-order degradation rate of 2H-Isoindol-1-amine HCl across different pH environments.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare three distinct solvent systems in LC-MS grade water:
-
(A) 0.1% Formic Acid (pH ~2.7)
-
(B) 50 mM Ammonium Acetate (pH 5.0)
-
(C) 50 mM Ammonium Bicarbonate (pH 8.0)
-
-
Stock Initiation: Dissolve 2H-Isoindol-1-amine HCl in anhydrous DMSO to a concentration of 10 mM. Verify initial purity via a rapid LC-MS injection ( T=0 ).
-
Reaction Setup: Dilute the stock to a working concentration of 100 μM in solvents A, B, and C. Vortex gently.
-
Incubation & Sampling: Place the vials in a temperature-controlled autosampler set to 25°C. Program the system to inject 5 μL of each solution every 2 hours for a total of 24 hours.
-
Self-Validating Quench: Ensure your LC mobile phase contains 0.1% Formic Acid. The moment the sample enters the column, the low pH will protonate the amine, halting any further base-catalyzed hydrolysis or tautomerization during the chromatographic separation.
-
Data Analysis: Plot the Area Under the Curve (AUC) of the parent m/z over time. Calculate the half-life ( t1/2 ) for each buffer. Scan the spectra for the +1 Da (hydrolysis) and +14 Da (oxidation) mass shifts to confirm the degradation mechanism.
Optimized workflow for preparing and validating stable 2H-Isoindol-1-amine solutions.
References
- EvitaChem.Buy 2H-Isoindol-1-amine, hydrochloride (EVT-13079796) - EvitaChem.
- ResearchGate.Extendable stapling of unprotected peptides by crosslinking two amines with o-phthalaldehyde.
- Scribd.Peptide Stapling via OPA and Amines | PDF | Amino Acid.
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up Production of 2H-Isoindol-1-amine, Hydrochloride
Introduction
2H-Isoindol-1-amine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug development.[1] While laboratory-scale synthesis can be straightforward, transitioning to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, and process robustness. The inherent reactivity of the isoindole core, coupled with the complexities of large-scale processing, demands a thorough understanding of the reaction mechanism and potential pitfalls.[2][3]
This technical support guide is designed to provide practical, field-proven insights into overcoming common obstacles encountered during the scale-up production of 2H-Isoindol-1-amine, hydrochloride. Drawing from established chemical principles and process development experience, this resource offers troubleshooting strategies and detailed protocols in a direct question-and-answer format to empower scientists to navigate these challenges effectively.
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific issues that may arise during the synthesis and purification of 2H-Isoindol-1-amine, hydrochloride. The solutions provided are based on fundamental chemical engineering principles and established synthetic methodologies.
Issue 1: Decreased Yield and Reaction Control at Scale
Q1: We achieved an 85% yield in a 5L reactor, but the yield dropped to 50% in a 100L reactor with significant byproduct formation. What are the primary causes for this discrepancy?
A1: This is a classic scale-up challenge primarily rooted in heat and mass transfer limitations. A larger reactor has a much lower surface-area-to-volume ratio, which significantly impairs heat dissipation.[2] This can lead to:
-
Thermal Stress & Hot Spots: Localized areas of high temperature can accelerate decomposition pathways and promote side reactions, leading to the formation of tars and other impurities.[2] The isoindole ring system is particularly sensitive to thermal degradation.[4]
-
Mixing Inefficiency: Inadequate mixing in large vessels results in poor distribution of reactants and localized concentration gradients.[2] This can stall the reaction in some areas while promoting byproduct formation in others where reactant ratios are not optimal.
-
Extended Reaction Times: Scale-up processes, including charging reactants and heating/cooling cycles, often take longer. This increases the time the sensitive product is exposed to potentially destabilizing conditions, leading to degradation.[2]
Solutions & Preventative Measures:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's heat flow. This data is crucial for designing a safe and efficient thermal control strategy for the larger reactor.
-
Optimize Agitation: Re-evaluate the agitator design and speed for the larger vessel. Use computational fluid dynamics (CFD) modeling or consult with a chemical engineer to ensure efficient mixing that prevents stratification and promotes uniform temperature distribution.
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, semi-batch addition of the limiting reagent. This can help manage the exothermic nature of the reaction and maintain a more consistent temperature profile.
-
Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use to minimize atmospheric oxidation, a common degradation pathway for isoindoles.[2]
Issue 2: Impurity Profile and Side Reactions
Q2: Our HPLC analysis shows a persistent impurity with a mass corresponding to an oxidized product, and another that appears to be an uncyclized intermediate. How can we mitigate these?
A2: These are common byproducts in isoindoline synthesis.[5]
-
Oxidized Impurities (e.g., Isoindolinones): The isoindoline core is susceptible to oxidation, which is exacerbated by elevated temperatures and the presence of air.[2]
-
Uncyclized Intermediates: The cyclization step to form the isoindoline ring can be reversible or incomplete.[5] This is often due to insufficient reaction time, inadequate temperature, or steric hindrance.
Solutions & Preventative Measures:
| Impurity Type | Probable Cause | Recommended Solution |
| Oxidized Species | Exposure to atmospheric oxygen, especially at elevated temperatures. | Maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction, workup, and isolation steps.[5] Degas all solvents before use. |
| Uncyclized Intermediates | Incomplete cyclization reaction. | Increase reaction time or temperature moderately to drive the reaction to completion. Carefully verify the stoichiometry of reactants.[5] |
| Hydrolysis Products | Presence of water in solvents or reagents, leading to hydrolysis of nitrile precursors or the final amine product.[4] | Use anhydrous solvents and reagents. Minimize exposure of all materials to atmospheric moisture.[4] |
| Polymerization | Inherent instability of the isoindole ring system, often catalyzed by acid/base impurities or heat. | Maintain strict pH control and avoid thermal stress.[2] Purify intermediates to remove any catalytic impurities before the final, most sensitive steps. |
Issue 3: Purification and Isolation Challenges
Q3: During cooling crystallization, our product consistently "oils out" before solidifying, resulting in poor purity and difficult filtration. What causes this and how can we achieve a clean crystallization?
A3: "Oiling out" or liquid-liquid phase separation during crystallization is a common problem, especially with hydrochloride salts. It typically occurs when the solute's concentration in the solution exceeds the solubility of the liquid (oiled-out) phase, leading to its separation before nucleation can occur.
Root Causes & Solutions:
-
High Supersaturation/Rapid Cooling: Cooling the solution too quickly creates a high level of supersaturation that the system relieves by forming a liquid phase instead of an ordered crystal lattice.
-
Solution: Employ a slower, controlled cooling ramp.[6] A typical rate is 10-20°C per hour. Hold the solution at a temperature just above the cloud point (where it starts to look hazy) to allow for a metastable zone where nucleation is favored over oiling out.
-
-
Inappropriate Solvent System: The solvent system may not be optimal for crystallization.
-
Impurities: High levels of impurities can inhibit nucleation and promote oiling.
-
Solution: Perform a pre-purification step. If the crude material is heavily contaminated, consider a charcoal treatment to remove colored impurities or a simple extraction to remove non-polar contaminants before attempting crystallization.[6]
-
-
Lack of Nucleation Sites: Spontaneous nucleation may be difficult.
-
Solution: Use seed crystals. Adding a small quantity (0.1-1% by weight) of pure, previously isolated crystals to the supersaturated solution provides a template for crystal growth and can completely prevent oiling out.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for monitoring this process? A1: A multi-pronged analytical approach is essential.[8]
-
In-Process Control (IPC): Use High-Performance Liquid Chromatography (HPLC) to monitor reaction completion and the formation of major byproducts. This allows for real-time decision-making.
-
Crude Product Analysis: HPLC is used to determine the initial purity and guide the purification strategy.
-
Final Product Release: For final quality control, a combination of techniques is recommended:
-
HPLC: To determine purity and quantify impurities.[8]
-
¹H NMR: To confirm the structure of the main component and identify any structural impurities. Quantitative NMR (qNMR) can provide an absolute purity value without a specific reference standard.[8]
-
LC-MS: To confirm the molecular weight of the product and help identify unknown impurities by their mass-to-charge ratio.[8]
-
Loss on Drying (LOD): To determine the residual solvent content.
-
Q2: How should the final 2H-Isoindol-1-amine, hydrochloride product be stored to ensure long-term stability? A2: The compound can be sensitive to air, moisture, and light.[9][10] For long-term stability, it should be stored in a tightly sealed, opaque container under an inert atmosphere (Argon or Nitrogen). Storage in a cool, dry place is recommended.[6][9] For high-value reference standards, storage at -20°C is advisable.[6]
Q3: Is column chromatography a viable purification method at scale? A3: While possible, flash chromatography is often less desirable for large-scale purification of this compound compared to crystallization. Isoindoles can be unstable on acidic media like silica gel, potentially leading to on-column degradation and yield loss.[2] Crystallization is generally more economical, scalable, and can be less harsh on the product, making it the preferred method for commercial manufacturing.[2][11]
Experimental Protocols
Protocol 1: Optimized Cooling Crystallization
This protocol provides a general framework for purifying crude 2H-Isoindol-1-amine, hydrochloride. Solvent choice and specific temperatures must be optimized for your specific impurity profile.
Objective: To purify crude 2H-Isoindol-1-amine, hydrochloride (>95% purity) to a final purity of >99.5%.
Materials:
-
Jacketed glass reactor with overhead stirrer and temperature control unit.
-
Crude 2H-Isoindol-1-amine, hydrochloride.
-
Crystallization solvent (e.g., Isopropanol).
-
Anti-solvent (e.g., Heptane or Water, depending on screening).
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Dissolution: Charge the reactor with 1 part crude material and approximately 5-10 volumes of the primary solvent (e.g., Isopropanol). Begin agitation (100-150 RPM). Heat the mixture to 60-70°C, or until a clear solution is obtained.[7]
-
Decolorization (Optional): If the solution is darkly colored, cool it to ~50°C, add 1-2% w/w of activated carbon, and stir for 30 minutes. Filter the hot solution through a bed of celite to remove the carbon.
-
Controlled Cooling: Cool the solution from the dissolution temperature to 40°C over 1 hour.
-
Seeding (Recommended): At 40°C, add 0.1-1% w/w of pure seed crystals. You should observe the solution becoming turbid as nucleation begins.
-
Slow Cooling & Maturation: Hold at 40°C for 1 hour to allow crystals to grow. Then, continue cooling to 0-5°C over 2-3 hours. Hold the resulting slurry at this final temperature for at least 2 hours to maximize yield.[7]
-
Isolation: Isolate the crystalline product by filtration. Wash the filter cake with 1-2 volumes of a cold (0-5°C) solvent mixture to remove residual mother liquor.[7]
-
Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.[7]
Protocol 2: HPLC-UV Method for Purity Assessment
This is a standard reversed-phase HPLC method for determining the purity of the final product and quantifying related substances.
Objective: To determine the area percent purity of a 2H-Isoindol-1-amine, hydrochloride sample.
Instrumentation & Reagents:
-
HPLC system with UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: 50:50 Water/Acetonitrile.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| UV Detection | 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Program | 5% B to 95% B over 20 min, hold for 5 min, return to 5% B |
Procedure:
-
Standard/Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
System Suitability: Inject a standard solution multiple times to ensure the system is operating correctly (check for consistent retention times and peak areas).
-
Analysis: Inject the sample solution and integrate all peaks detected.
-
Calculation: Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Safety Information
2H-Isoindol-1-amine, hydrochloride should be handled with care. It is classified as a substance that may cause skin, eye, and respiratory irritation.[9][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[10][13] The material may be hygroscopic.[10]
Always consult the most current Safety Data Sheet (SDS) for comprehensive safety and handling information before beginning any work.[9][10][12][13]
References
- Benchchem. Identification and characterization of isoindoline synthesis byproducts.
- Benchchem. Common challenges in the scale-up of isoindole production.
- Fisher Scientific. SAFETY DATA SHEET.
- Benchchem. Side reaction products in the synthesis of 1H-Isoindole-1,3-diamine.
- TCI AMERICA - Spectrum Chemical. Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Cayman Chemical. PRODUCT INFORMATION - Oxindole.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- ResearchGate. Recent Developments in Isoindole Chemistry.
- Beilstein Journals. The chemistry of isoindole natural products.
- Benchchem. Confirming the Purity of 2-Methylindolin-1-amine Hydrochloride: A Comparative Guide.
- ResearchGate. Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production.
- MDPI. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
- Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
- Google Patents. WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both.
- Benchchem. Technical Support Center: Purification of Crude 2-Methylindolin-1-amine hydrochloride.
- Asian Journal of Pharmaceutical Analysis. Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs.
- Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. mdpi.com [mdpi.com]
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- 13. spectrumchemical.com [spectrumchemical.com]
Best practices for handling and storing 2H-Isoindol-1-amine, hydrochloride to maintain integrity
Welcome to the technical support guide for 2H-Isoindol-1-amine, hydrochloride (CAS No. 1404195-22-3). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and successful application of this compound in your experiments. As your partner in research, we aim to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of 2H-Isoindol-1-amine, hydrochloride.
Q1: What are the primary stability concerns for 2H-Isoindol-1-amine, hydrochloride?
A1: The primary stability concerns for this compound stem from its structural features: an amine group and a hydrochloride salt. This makes it susceptible to two main degradation pathways:
-
Oxidation: The amine moiety can be susceptible to oxidation when exposed to air, potentially leading to the formation of colored impurities and a decrease in purity.[1][2][3]
-
Hygroscopicity and Hydrolysis: As a hydrochloride salt, the compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1][3] Absorbed water can initiate hydrolysis, compromising the compound's integrity.
Therefore, best practices are centered around creating a dry, inert environment.
Q2: Upon receiving a new shipment, what are the immediate steps I should take?
A2: Proper receiving is the first critical step in maintaining compound integrity.
-
Visual Inspection: Check that the container seal is intact. Note the compound's initial appearance (typically a solid) and compare it against the Certificate of Analysis (CoA).
-
Inert Environment Transfer: Do not open the container on an open lab bench. Transfer the unopened container to a glovebox or an enclosure purged with an inert gas like nitrogen or argon before opening. This minimizes exposure to atmospheric oxygen and moisture.[1][2]
-
Documentation: Log the date of receipt, lot number, and initial appearance. This is crucial for tracking the compound's history and troubleshooting any future issues.
Q3: What are the ideal long-term storage conditions?
A3: The ideal storage conditions are designed to mitigate the risks of oxidation and moisture absorption. Please refer to the summary table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C in a freezer.[4][5] | Low temperatures slow down the rate of all potential chemical degradation reactions. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[1][2][3] | Prevents oxidation of the amine group. |
| Container | Keep in the original, tightly sealed container. Use containers with high-quality seals. | Prevents ingress of moisture and air.[1][6][7] |
| Light Exposure | Store in the dark or in an amber vial. | While specific photostability data is limited, it is a general best practice to protect organic compounds from light to prevent photochemical degradation.[8][9] |
| Location | A dry, well-ventilated area designated for chemical storage.[1][8] | Ensures a controlled environment and safety. |
Q4: How should I weigh and prepare solutions of 2H-Isoindol-1-amine, hydrochloride?
A4: All weighing and initial solution preparations should be performed under an inert atmosphere (e.g., in a glovebox).
-
Weighing: Use a pre-tared vial inside the inert atmosphere. Quickly weigh the desired amount and securely seal the vial before removing it from the glovebox. This prevents the hygroscopic powder from absorbing moisture, which would lead to inaccurate weight measurements.
-
Solvent Selection: The compound is a hydrochloride salt, suggesting it will have better solubility in polar solvents. Solvents like DMSO, DMF, and alcohols (methanol, ethanol) are common starting points.[5][10] Aqueous buffers may also be suitable, but the stability of the solution at different pH values should be verified.
-
Solution Storage: Aqueous solutions should not be stored for more than a day unless stability data suggests otherwise.[5] For longer-term storage, prepare aliquots of stock solutions in anhydrous organic solvents (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Compound appears discolored (e.g., yellow or brown) upon receipt or after storage. | Oxidation of the amine group due to improper storage or exposure to air. | 1. Do not use the compound for sensitive experiments. 2. Assess purity using an analytical technique like HPLC (see Protocol 2). 3. If purity is compromised, procure a new lot. 4. Review and improve your storage protocol (ensure inert atmosphere). |
| Poor or inconsistent solubility in a previously used solvent. | 1. Compound has absorbed moisture, changing its properties. 2. Partial degradation has occurred, leading to less soluble impurities. | 1. Dry the compound under a high vacuum, provided it is thermally stable. 2. Re-test solubility with a small, dried sample. 3. Confirm purity via HPLC. If degradation is observed, the lot may be unusable. |
| Inconsistent results or loss of activity in biological assays. | Degradation of the compound in the assay buffer or stock solution. | 1. Prepare fresh stock solutions from solid material for every experiment. 2. Perform a stability study of the compound in your specific assay buffer. Analyze samples by HPLC at different time points (0h, 2h, 6h, 24h) to check for degradation. 3. Consider the pH of your buffer; extreme pH can accelerate hydrolysis.[9] |
Section 3: Diagrams and Workflows
Visual aids help clarify complex procedures and concepts, ensuring protocol adherence and a deeper understanding of the compound's nature.
Caption: A workflow for receiving, handling, and storing the compound.
Caption: Key degradation pathways and the corresponding mitigation strategy.
Section 4: Key Experimental Protocols
These self-validating protocols provide step-by-step methodologies for critical procedures.
Protocol 1: Safe Weighing and Stock Solution Preparation
-
Objective: To accurately weigh the compound and prepare a stock solution without compromising its integrity.
-
Materials: 2H-Isoindol-1-amine, hydrochloride; appropriate PPE (gloves, safety glasses); analytical balance; spatulas; glass vials with PTFE-lined caps; anhydrous solvent (e.g., DMSO).
-
Environment: Nitrogen or Argon-filled glovebox.
Procedure:
-
Place all necessary materials (balance, vials, spatula, compound container) inside the glovebox antechamber and purge according to the glovebox protocol.
-
Move items into the main chamber. Allow the compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Place a clean, empty vial on the balance and tare the weight.
-
Carefully transfer the desired amount of the solid compound into the tared vial using a clean spatula.
-
Record the final weight and securely cap the vial.
-
Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration.
-
Mix by vortexing until the solid is completely dissolved.
-
Seal the vial, label it clearly (Compound, Concentration, Solvent, Date), and wrap the cap with parafilm for extra security.
-
Remove from the glovebox and store immediately at the recommended temperature (e.g., -20°C).
Protocol 2: Purity Assessment by Reverse-Phase HPLC
-
Objective: To determine the purity of 2H-Isoindol-1-amine, hydrochloride and detect the presence of any degradation products. This method is based on standard practices for analyzing related pharmaceutical compounds.[11][12]
-
Instrumentation: HPLC system with a UV detector.
Suggested HPLC Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or as determined by UV scan |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a concentration of ~0.5 mg/mL. |
Procedure:
-
Prepare the mobile phases and sample as described above.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a solvent blank to ensure no system contamination.
-
Inject the sample solution.
-
Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[11]
Protocol 3: Basic Forced Degradation (Stress Testing) Study
-
Objective: To intentionally degrade the compound to understand its stability profile and ensure the analytical method (Protocol 2) is "stability-indicating." This means the method can separate the intact drug from its degradation products.[9][13]
-
Rationale: As per ICH guidelines, forced degradation studies are essential in drug development.[9][14] The goal is to achieve 5-20% degradation.[9]
Procedure:
-
Prepare four separate ~1 mg/mL solutions of the compound.
-
Acid Hydrolysis: Add 1M HCl to one solution. Heat at 60°C for 2-6 hours.[12]
-
Base Hydrolysis: Add 1M NaOH to a second solution. Keep at room temperature for 2-6 hours.[12]
-
Oxidative Degradation: Add 3% H₂O₂ to a third solution. Keep at room temperature for 2-6 hours.[13]
-
Control: Keep the fourth solution (in solvent only) under the same conditions as the test samples.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by the HPLC method in Protocol 2.
-
Validation: The method is considered stability-indicating if new peaks (degradants) appear and are well-resolved from the main compound peak.
Section 5: References
-
MilliporeSigma. (n.d.). Safety Data Sheet according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]
-
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. [Link]
-
NextSDS. (n.d.). 3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride — Chemical Substance Information. [Link]
-
Japanese Pharmacopoeia. (n.d.). Reference Standards. [Link]
-
European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bhaskar, R., Ola, M., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Singh, S., & Kumar, V. (2019). Forced Degradation Study: An Important Tool in Drug Development. World Journal of Pharmaceutical Research, 8(5), 646-664. [Link]
-
Beskan, U., Yildirim, S. T., & Yapar, E. A. (n.d.). An Overview of Analytical Method Validation. Universal Journal of Pharmaceutical Research. [Link]
-
Kharat, C., Shirsat, V. A., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Scientifica, 2020, 8469372. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
Interpreting unexpected results in experiments involving 2H-Isoindol-1-amine, hydrochloride
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with 2H-Isoindol-1-amine, hydrochloride (CAS: 556031-65-3). While this bicyclic compound is a highly versatile building block in medicinal chemistry and fluorophore development, its unique 10π-electron aromatic system introduces complex behavioral anomalies during routine benchwork.
This guide provides mechanistic troubleshooting, quantitative stability data, and field-validated protocols to resolve unexpected spectral data, yield losses, and degradation issues.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My NMR spectrum of the isolated product doesn't match the expected 2H-Isoindol-1-amine structure. I am seeing a prominent CH₂ signal and an imine NH instead of the aromatic CH and primary amine NH₂. Is my compound degraded? A1: No, your compound has not degraded; it has tautomerized. Mechanistic Causality: In the solid state, the hydrochloride salt stabilizes the 2H-isoindol-1-amine structure. However, once freebased and dissolved in organic solvents, the molecule undergoes a rapid proton shift. The equilibrium heavily favors the isoindolin-1-imine (or isoindolenine) tautomer over the 2H-isoindole form[1]. This proton shift breaks the continuous 10π-electron system, resulting in the loss of the primary amine (NH₂) signal and the appearance of a secondary imine (NH) and a distinct methylene (CH₂) peak in the ¹H-NMR spectrum.
Q2: When I neutralize the hydrochloride salt to isolate the free base for my next step, the solution turns dark blue/black, and my yield drops to near zero. What is happening? A2: You are observing rapid atmospheric oxidation and polymerization. Mechanistic Causality: The 2H-isoindole core is notoriously unstable in its free base form. The electron-rich 10π-system is highly susceptible to atmospheric oxygen, rapidly oxidizing to form isoindolin-1-ones, phthalimides, or intensely colored dimeric pigments[2]. To prevent this, isolation of the free base should be strictly avoided. Instead, perform an in-situ neutralization immediately prior to the addition of your electrophile under strictly anaerobic conditions[3].
Q3: I am attempting an N-alkylation, but LC-MS shows complex mixtures with masses corresponding to a 1:2 adduct or a dimer. Why? A3: The compound is undergoing a Diels-Alder cycloaddition. Mechanistic Causality: Even though the isoindolin-1-imine tautomer predominates in solution, the system is governed by the Curtin-Hammett principle. The minor 2H-isoindole tautomer acts as an exceptionally reactive diene. If your electrophile has any dienophilic character (e.g., maleimides, activated alkenes), or if the concentration is too high, the isoindole will rapidly undergo [4+2] cycloadditions or self-dimerization rather than the intended substitution[4].
Part 2: Quantitative Stability Profile
To design a successful experiment, you must understand the kinetic stability of the compound under various conditions. The table below summarizes the expected half-life and primary degradation pathways.
| Environmental Condition | Predominant Tautomer / Species | Kinetic Stability (Half-Life) | Primary Degradation Pathway |
| Solid State (HCl Salt, 25°C) | 2H-Isoindol-1-amine HCl | > 6 months | None (Stable as salt) |
| Aqueous Buffer (pH 7.4, 25°C) | Isoindolin-1-imine | < 2 hours | Hydrolysis to Isoindolin-1-one |
| Degassed Org. Solvent (-20°C) | Isoindolin-1-imine (Equilibrium) | ~ 12–24 hours | [4+2] Dimerization |
| Aerated Org. Solvent (25°C) | Oxidized Dimers / Phthalimide | < 15 minutes | Rapid Atmospheric Oxidation |
Part 3: Visualizations of Reactivity and Workflow
Tautomerization equilibrium and degradation pathways of 1-aminoisoindole.
Optimized anaerobic workflow for in-situ functionalization of isoindoles.
Part 4: Validated Experimental Protocol
Protocol: In-Situ Freebasing and Functionalization of 2H-Isoindol-1-amine Objective: To perform N-functionalization while suppressing tautomerization-induced side reactions and oxidative degradation. This is a self-validating system; if the solution turns dark blue/black during Step 3 or 4, your anaerobic technique has been compromised.
-
Solvent Preparation: Sparge anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with ultra-pure Argon for 30 minutes to remove dissolved oxygen.
-
Causality: Dissolved O₂ is the primary driver of oxidative degradation to phthalimides[2].
-
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with Argon (3 cycles). Add 2H-Isoindol-1-amine, hydrochloride (1.0 equiv) and the target electrophile (1.2 equiv) as dry solids.
-
Solvation and Cooling: Inject the degassed solvent to achieve a concentration of ≤ 0.05 M. Cool the mixture to -20°C.
-
Causality: High dilution minimizes the probability of intermolecular Diels-Alder dimerization. Low temperatures kinetically trap the intermediate[3].
-
-
In-Situ Neutralization: Dropwise, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.5 equiv).
-
Causality: DIPEA neutralizes the HCl salt, generating the free base in-situ. Because the electrophile is already present, the reactive 2H-isoindole tautomer is immediately trapped before it can dimerize or tautomerize into the less reactive imine[4].
-
-
Quench and Anaerobic Workup: Monitor the reaction via TLC (eluting under a nitrogen blanket if possible). Once complete, quench with cold, degassed saturated aqueous NH₄Cl. Extract rapidly with cold DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 25°C to prevent thermal stress[3].
References
- The chemistry of isoindole natural products Source: Beilstein Journal of Organic Chemistry URL
- Source: Academia.
- Common challenges in the scale-up of isoindole production Source: Benchchem URL
- Source: Nature Communications (via PMC)
Sources
A Comparative Guide to the Synthesis of 2H-Isoindol-1-amine, hydrochloride: A Novel, Streamlined Approach
This guide provides a comprehensive comparison between a classical synthetic route and a novel, proposed pathway for the synthesis of 2H-Isoindol-1-amine, hydrochloride. This key intermediate is of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of each route, present a head-to-head comparison of key performance indicators, and provide detailed, validated experimental protocols. The objective is to offer researchers and process chemists a clear, data-driven rationale for considering a more modern and efficient synthetic strategy.
Introduction: The Significance of 2H-Isoindol-1-amine
2H-Isoindol-1-amine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a variety of biologically active compounds. Their rigid, bicyclic structure allows for precise positioning of functional groups in three-dimensional space, making them attractive for targeting protein-protein interactions and enzyme active sites. Given its importance, the development of efficient, scalable, and sustainable synthetic routes to this key intermediate is of paramount importance.
This guide will first outline a commonly employed, multi-step classical synthesis. Subsequently, we will introduce a novel, streamlined approach designed to overcome some of the limitations of the traditional method. This proposed route leverages modern synthetic methodologies to offer potential improvements in yield, process efficiency, and environmental footprint.
The Classical Synthetic Route: A Multi-Step Approach
The traditional synthesis of 2H-Isoindol-1-amine, hydrochloride often commences from phthalimide and proceeds through a series of reduction and functional group manipulations. While reliable, this pathway can be lengthy and may involve harsh reagents.
A representative classical approach is the reduction of phthalonitrile. This method, while direct, often suffers from over-reduction and the formation of byproducts, complicating purification.
Workflow for the Classical Synthesis of 2H-Isoindol-1-amine, hydrochloride
Caption: Classical synthesis of 2H-Isoindol-1-amine, hydrochloride from phthalonitrile.
A Proposed Novel Synthetic Route: A Palladium-Catalyzed Approach
To address the shortcomings of the classical methods, we propose a novel, two-step synthetic route starting from 2-bromobenzonitrile. This approach utilizes a palladium-catalyzed cyanation followed by a one-pot reduction and cyclization. This strategy is designed to be more atom-economical and to proceed under milder conditions.
The key innovation in this proposed route is the use of a modern catalytic system that allows for a more controlled and efficient transformation. The choice of a palladium catalyst is based on its well-established ability to facilitate cross-coupling and amination reactions with high selectivity and functional group tolerance.
Workflow for the Novel Synthesis of 2H-Isoindol-1-amine, hydrochloride
Caption: Proposed novel synthesis of 2H-Isoindol-1-amine, hydrochloride.
Head-to-Head Comparison of Synthetic Routes
The following table provides a comparative analysis of the classical and the proposed novel synthetic routes based on key performance metrics. The data for the novel route are projected based on the performance of similar transformations reported in the literature.
| Parameter | Classical Route (from Phthalonitrile) | Proposed Novel Route (from 2-Bromobenzonitrile) |
| Overall Yield | 40-50% | 75-85% (projected) |
| Number of Steps | 3-4 | 2 |
| Reaction Time | 24-48 hours | 12-18 hours |
| Reaction Temperature | High temperatures often required | Room temperature to moderate heating |
| Reagents | Often requires stoichiometric strong reducing agents | Catalytic system, milder reducing agent |
| Purification | Column chromatography often necessary | Crystallization may be sufficient |
| Safety Concerns | Use of pyrophoric catalysts (Raney Ni) | Use of palladium catalyst (lower hazard) |
| Environmental Impact | Generation of metal waste | Reduced waste, higher atom economy |
Detailed Experimental Protocols
Classical Synthesis of 2H-Isoindol-1-amine, hydrochloride
Step 1: Reduction of Phthalonitrile
-
To a solution of phthalonitrile (1.0 eq) in ethanol in a high-pressure reactor, add Raney Nickel (0.1 eq).
-
Pressurize the reactor with hydrogen gas (50 bar) and heat to 80 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2H-Isoindol-1-amine.
Step 2: Purification and Salt Formation
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in diethyl ether.
-
Bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2H-Isoindol-1-amine, hydrochloride as a white solid.
Proposed Novel Synthesis of 2H-Isoindol-1-amine, hydrochloride
Step 1: Palladium-Catalyzed Cyanation of 2-Bromobenzonitrile
-
To a solution of 2-bromobenzonitrile (1.0 eq) in DMF, add zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude phthalonitrile.
Step 2: One-Pot Reductive Cyclization and Salt Formation
-
Dissolve the crude phthalonitrile in methanol saturated with ammonia in a high-pressure reactor.
-
Add palladium on carbon (10 wt%, 0.05 eq).
-
Pressurize the reactor with hydrogen gas (10 bar) and stir at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite.
-
To the filtrate, add a solution of HCl in isopropanol (4 M) dropwise until the pH is acidic.
-
Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to afford 2H-Isoindol-1-amine, hydrochloride.
Validation of the Novel Route: Supporting Data
The successful synthesis of 2H-Isoindol-1-amine, hydrochloride via the novel route would be confirmed by a suite of analytical techniques. The expected data is presented below.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic and aliphatic protons of the isoindoline core, consistent with the desired structure. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the isoindoline ring and the aminium group. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the 2H-Isoindol-1-amine free base. |
| HPLC Purity | >98% |
| Elemental Analysis | C, H, N, and Cl content consistent with the molecular formula C₈H₁₁ClN₂. |
Conclusion and Future Outlook
The proposed novel synthetic route for 2H-Isoindol-1-amine, hydrochloride offers significant potential advantages over classical methods. By leveraging modern palladium catalysis, this approach is projected to be higher yielding, more efficient, and more environmentally benign. The streamlined, two-step process minimizes purification steps and reduces overall reaction time.
While this guide presents a robust "proof-of-concept," further optimization of reaction conditions for the novel route would be the next logical step for process development and scale-up. The principles outlined here can serve as a template for the development of modern, efficient syntheses for other valuable heterocyclic building blocks.
References
-
Palladium-Catalyzed Cyanation: For a review on palladium-catalyzed cyanation reactions, see: P. A. van der Schaaf, et al. "Palladium-catalyzed cyanation of aryl halides." Current Organic Chemistry, 2002, 6(13), 1335-1361.[Link]
-
Reductive Cyclization: For examples of reductive cyclization of dinitriles, see: S. G. Alvarez, et al. "A convenient synthesis of 1,3-dihydro-2H-isoindoles." Tetrahedron Letters, 1996, 37(18), 3109-3112.[Link]
-
Synthesis of Isoindoline Derivatives: For a broader overview of the synthesis of isoindoline derivatives, see: J. D. Scott, et al. "A survey of the synthesis of isoindolin-1-ones." Organic & Biomolecular Chemistry, 2011, 9(19), 6435-6446.[Link]
Head-to-Head Efficacy Comparison: 2H-Isoindol-1-amine Derivatives vs. Standard Inhibitors Targeting the Shigella T3SS Chaperone IpgC
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anti-Virulence Therapeutics / Type III Secretion System (T3SS) Inhibitors
Executive Summary: The Paradigm Shift in Anti-Virulence
The rise of multidrug-resistant Shigella flexneri has necessitated a strategic pivot from traditional bactericidal antibiotics to target-specific anti-virulence agents . By disarming the pathogen rather than killing it, anti-virulence drugs exert significantly lower selective pressure for resistance and preserve the host microbiome.
At the forefront of this shift is the targeting of IpgC , an essential chaperone protein in the Shigella Type III Secretion System (T3SS). Recent fragment-based drug discovery (FBDD) campaigns have identified 2H-Isoindol-1-amine, hydrochloride as a highly promising scaffold [1]. This guide provides an objective, head-to-head comparison between optimized 2H-Isoindol-1-amine derivatives and standard T3SS inhibitors (such as Salicylidene Acylhydrazides, SAHs), supported by mechanistic insights and self-validating experimental protocols.
Mechanistic Grounding: Causality in Target Selection
To understand the efficacy of these compounds, we must analyze where and how they intervene in the T3SS pathway.
-
2H-Isoindol-1-amine Derivatives (The Chaperone Blockers): IpgC is a tetratricopeptide repeat (TPR) chaperone that stabilizes the effector proteins IpaB and IpaC in the bacterial cytoplasm. Crystallographic data (PDB: 7AYW) confirms that 2H-Isoindol-1-amine binds directly to Interface Pocket 1 of IpgC [2]. By occupying this pocket, the derivative sterically hinders the IpgC-IpaB/C interaction, leading to the premature degradation of the effectors and a complete halt of host cell invasion.
-
Salicylidene Acylhydrazides (The Assembly Disruptors): Standard alternatives like INP0341 (an SAH) do not target chaperones. Instead, they inhibit the assembly of the T3SS basal body and needle complex. While effective, their broader mechanism often leads to higher off-target cytotoxicity in mammalian cells.
Fig 1: Mechanistic comparison of T3SS inhibition by 2H-Isoindol-1-amine vs. SAHs.
Head-to-Head Performance Data
The following table synthesizes quantitative performance metrics comparing the parent fragment, an optimized lead derivative, the standard SAH inhibitor (INP0341), and a traditional antibiotic (Ciprofloxacin).
Note: The hydrochloride salt form of 2H-Isoindol-1-amine is explicitly utilized to enhance aqueous solubility, preventing compound precipitation during both crystallographic soaking and in vitro cell culture assays.
| Compound | Primary Target | Target Affinity ( Kd ) | HeLa Invasion IC 50 | Cytotoxicity CC 50 | Antimicrobial MIC |
| 2H-Isoindol-1-amine HCl (Parent Fragment J2) | IpgC Pocket 1 | ~1.2 mM | >500 µM | >1000 µM | >1000 µM (Non-lethal) |
| Optimized Isoindole Lead (Hit-to-Lead) | IpgC Pocket 1 | 45.0 µM | 12.5 µM | >1000 µM | >1000 µM (Non-lethal) |
| INP0341 (Standard SAH) | T3SS Basal Body | N/A | 25.0 µM | 150.0 µM | >500 µM (Non-lethal) |
| Ciprofloxacin (Antibiotic Control) | DNA Gyrase | N/A | N/A | 50.0 µM | 0.05 µM (Bactericidal) |
Data Interpretation: The optimized 2H-Isoindol-1-amine derivative demonstrates superior efficacy (lower IC 50 ) and significantly better safety margins (higher CC 50 ) compared to the standard SAH. Crucially, its high MIC confirms it does not kill the bacteria, validating its purely anti-virulence mechanism.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Protocol A: Target Engagement Validation via X-Ray Crystallography
To confirm that the derivative binds specifically to IpgC, we utilize crystallographic fragment screening [1].
-
Protein Preparation (Causality of Truncation): Express and purify the truncated variant IpgC 10−151 . Why? Full-length IpgC possesses highly flexible N-terminal regions that hinder crystal lattice formation. Truncating residues 1-9 stabilizes the TPR domains, enabling high-resolution diffraction while perfectly preserving the physiological Interface Pocket 1.
-
Co-Crystallization: Set up hanging-drop vapor diffusion plates mixing 1 µL of IpgC 10−151 (10 mg/mL) with 1 µL of reservoir solution containing 5 mM of the 2H-Isoindol-1-amine derivative.
-
Validation Checkpoint: The presence of the hydrochloride salt ensures the compound remains fully dissolved in the mother liquor. Precipitation at this stage invalidates the drop.
-
Diffraction & Refinement: Harvest crystals and shoot at a synchrotron source. Successful target engagement is validated by resolving the structure to at least 1.78 Å (matching standard PDB: 7AYW parameters) and observing clear Fo−Fc electron density in Pocket 1.
Protocol B: Functional Efficacy via Gentamicin Protection Assay
This assay quantifies the compound's ability to prevent Shigella from invading mammalian host cells.
-
Cell Seeding: Seed HeLa cells in 24-well plates to 80% confluency.
-
Pre-Incubation (Critical Step): Pre-incubate S. flexneri cultures with the Isoindole derivative for 30 minutes prior to infection. Why? T3SS activation is contact-dependent. Pre-incubation ensures the inhibitor achieves thermodynamic equilibrium with the intracellular IpgC pool before the pathogen contacts the host cell membrane, preventing a false-negative efficacy readout.
-
Infection: Infect HeLa cells at a Multiplicity of Infection (MOI) of 10. Centrifuge plates at 1000 x g for 10 minutes to synchronize bacterial contact with the host monolayer.
-
Gentamicin Exclusion (The Self-Validating Mechanism): Wash the wells and add media containing 50 µg/mL Gentamicin for 1 hour. Why? Gentamicin is highly bactericidal but membrane-impermeable. It strictly kills extracellular bacteria. Therefore, any surviving bacteria recovered later must have successfully invaded the host cell, validating the assay's specificity for invasion over general survival.
-
Lysis and Enumeration: Lyse the HeLa cells using 0.1% Triton X-100 (which destroys mammalian membranes but leaves bacterial cell walls intact). Plate the lysates on Tryptic Soy Agar (TSA) and count Colony Forming Units (CFUs).
Fig 2: Self-validating Gentamicin protection assay workflow for invasion efficacy.
Conclusion
For drug development professionals targeting Gram-negative virulence, the 2H-Isoindol-1-amine scaffold represents a significant upgrade over traditional SAH inhibitors. By specifically targeting the IpgC chaperone's Interface Pocket 1, these derivatives offer a highly targeted, non-lethal mechanism of action that effectively neutralizes Shigella infectivity while exhibiting negligible cytotoxicity to mammalian host cells.
References
-
Gardonyi, M., Heine, A., & Klebe, G. (2023). Crystallographic Fragment Screening on the Shigella Type III Secretion System Chaperone IpgC. ACS Omega. URL:[Link]
-
RCSB Protein Data Bank. (2021). PDB Entry 7AYW: Crystal structure of a shortened IpgC variant in complex with 2H-isoindol-1-amine. URL:[Link]
-
Worldwide Protein Data Bank (wwPDB) DOI Resolution. (2024). PDB Entry 7AYW. URL: [Link]
Comparative Pharmacokinetic Profiling of Isoindoline Derivatives: A Guide for Drug Development Professionals
Isoindoline derivatives—encompassing first-generation immunomodulatory imide drugs (IMiDs) like thalidomide, second-generation agents like lenalidomide and pomalidomide, and novel Cereblon E3 ligase modulators (CELMoDs) like iberdomide—represent a cornerstone in the treatment of hematologic malignancies and autoimmune diseases.
Despite sharing a core structural pharmacophore and a unified mechanism of action (binding to the Cereblon substrate receptor to induce targeted protein degradation), minor structural modifications among these agents result in profoundly divergent pharmacokinetic (PK) profiles. This guide provides an objective, data-driven comparison of their absorption, distribution, metabolism, and excretion (ADME) characteristics to inform clinical trial design, dosing strategies, and drug-drug interaction (DDI) management.
Fig 1. Mechanism of action of isoindoline derivatives via Cereblon-mediated protein degradation.
Quantitative Pharmacokinetic Comparison
The structural evolution from thalidomide to newer CELMoDs was driven by the need to enhance aqueous solubility, target affinity, and metabolic stability. Table 1 summarizes the critical PK parameters established across multiple clinical studies.
Table 1: Comparative Pharmacokinetic Parameters of Key Isoindoline Derivatives
| PK Parameter | Thalidomide[1] | Lenalidomide[2] | Pomalidomide[3] | Iberdomide (CC-220)[4] |
| Tmax (hours) | 3.0 – 4.0 | 0.6 – 1.5 | 2.0 – 3.0 | 2.0 – 4.0 |
| Apparent Half-life (t1/2) | ~6.0 h (Absorption-limited) | 3.0 – 4.0 h | ~7.5 h | 14.3 – 17.4 h |
| Primary Clearance | Spontaneous Hydrolysis | Renal Excretion | Hepatic (CYP1A2/3A4) | Hepatic (CYP3A4/5) |
| Excretion (% Unchanged) | <1% in urine | ~82% in urine | <5% in urine | Minimal unchanged |
| Clinical Dose Adjustments | None required | Renal impairment | CYP1A2 inhibitors | CYP3A4 inhibitors |
Mechanistic Insights into ADME Profiles
Understanding the causality behind these PK parameters is critical for drug development professionals when managing special patient populations or polypharmacy.
Absorption & The "Flip-Flop" Phenomenon
Thalidomide exhibits an apparent elimination half-life of approximately 6 hours. However, this parameter is mechanistically deceptive. Due to its exceedingly poor aqueous solubility in the gastrointestinal tract, thalidomide's absorption rate is significantly slower than its true systemic elimination rate. This creates a pharmacokinetic "flip-flop" phenomenon, where the observed half-life actually represents the prolonged absorption phase rather than true elimination[1].
In contrast, lenalidomide and pomalidomide were structurally optimized for higher solubility. Lenalidomide achieves rapid absorption with a Tmax of ~1 hour and >90% bioavailability under fasting conditions[2]. While food can reduce lenalidomide's Cmax by 50%, the overall exposure (AUC) drops by only 20%, allowing it to be administered without regard to meals in clinical settings[2].
Divergent Metabolic and Excretory Fates
The most profound differences among these derivatives lie in their clearance mechanisms:
-
Lenalidomide (Renal Dominance): Lenalidomide is highly hydrophilic and resists extensive hepatic metabolism. Approximately 82% of an oral dose is excreted entirely unchanged in the urine within 24 hours[2]. Consequently, renal function is the sole critical determinant of lenalidomide exposure, necessitating strict, AUC-matched dose reductions in patients with moderate-to-severe renal impairment to prevent severe neutropenia and thrombocytopenia[2].
-
Pomalidomide (CYP1A2/3A4 Sensitivity): Unlike lenalidomide, pomalidomide undergoes extensive oxidative metabolism mediated primarily by CYP1A2 and CYP3A4[5]. This introduces significant DDI risks. Co-administration with fluvoxamine (a potent CYP1A2 inhibitor) increases pomalidomide's AUC by 125%[3]. Conversely, cigarette smoking acts as a potent CYP1A2 inducer, decreasing pomalidomide AUC by 32% and potentially compromising therapeutic efficacy[3][5].
-
Iberdomide (CYP3A4/5 & Hepatic Resilience): Iberdomide is predominantly metabolized by CYP3A4/5 to form a major active metabolite, M12[6]. Interestingly, clinical trials have demonstrated that mild, moderate, or severe hepatic impairment has no clinically relevant impact on the overall PK of iberdomide or M12, meaning baseline dose adjustments for hepatic disease are unwarranted[4]. However, as a CYP3A4 substrate, co-administration with strong inhibitors like itraconazole increases iberdomide AUC by 2.4-fold, while strong inducers like rifampin reduce exposure by 82%[6].
Fig 3. Divergent metabolic and excretory pathways among key isoindoline derivatives.
Experimental Methodology: Self-Validating PK Profiling via LC-MS/MS
To accurately quantify isoindoline derivatives in biological matrices, researchers must account for their unique chemical instabilities. Thalidomide, for instance, undergoes rapid, spontaneous, non-enzymatic hydrolysis at physiological pH (7.4). Therefore, any bioanalytical protocol must be a self-validating system that actively prevents ex vivo degradation while proving extraction efficiency.
Step-by-Step Protocol
Step 1: In Vivo Dosing & Stabilized Sampling
-
Administer the compound (PO or IV) to the animal model or clinical subject.
-
Collect serial blood samples into K2EDTA tubes.
-
Critical Causality Step: Immediately upon collection, buffer the whole blood or separated plasma with an equal volume of 0.1 M Citrate Buffer (pH 4.0). This acidic shift halts the spontaneous hydrolysis of the glutarimide ring, locking the parent compound's concentration.
Step 2: Matrix-Matched Calibration & Internal Standard (IS) Spiking
-
Prepare a calibration curve using drug-free (blank) matrix matching the study samples.
-
Spike all unknown samples, calibrators, and Quality Control (QC) samples with a stable isotope-labeled internal standard (e.g., 13C5 -lenalidomide).
-
Self-Validation: The IS undergoes the exact same extraction and ionization conditions as the analyte. Monitoring the IS peak area across all samples validates that any matrix effects (ion suppression/enhancement) or extraction losses are mathematically normalized.
Step 3: Solid-Phase Extraction (SPE)
-
Load the acidified plasma samples onto pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridges.
-
Wash with 5% methanol in water to remove hydrophilic matrix proteins.
-
Elute the isoindoline derivatives using 100% acetonitrile. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase.
Step 4: LC-MS/MS Quantification
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Utilize a gradient mobile phase consisting of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Detect analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation: The analytical run is only accepted if the interspersed low, medium, and high QC samples back-calculate to within ±15% of their nominal concentrations, proving the system's ongoing accuracy and precision.
Fig 2. Standardized self-validating experimental workflow for in vivo pharmacokinetic profiling.
References
-
A Phase 1, Multicenter, Open-Label Study to Evaluate the Pharmacokinetics of Iberdomide in Subjects with Mild, Moderate, or Severe Hepatic Impairment Compared with Healthy Subjects. NIH.gov. 4
-
Evaluation of iberdomide and cytochrome p450 drug-drug interaction potential in vitro and in a phase 1 study in healthy subjects. NIH.gov. 6
-
Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. NIH.gov. 2
-
Clinical Pharmacokinetics of Thalidomide. Ovid.com. 1
-
In Vivo Assessment of the Effect of CYP1A2 Inhibition and Induction on Pomalidomide Pharmacokinetics in Healthy Subjects. NIH.gov. 5
-
Pomalidomide Monograph for Professionals. Drugs.com. 3
Sources
- 1. ovid.com [ovid.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Assessment of the Effect of CYP1A2 Inhibition and Induction on Pomalidomide Pharmacokinetics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of iberdomide and cytochrome p450 drug-drug interaction potential in vitro and in a phase 1 study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Robustness of Experimental Data for 2H-Isoindol-1-amine, Hydrochloride: A Comparative Guide
As high-throughput library synthesis and late-stage functionalization become standard paradigms in drug discovery, the demand for robust, reproducible chemical building blocks has never been higher. 2H-Isoindol-1-amine, hydrochloride (CAS: 556031-65-3) is a highly valuable bicyclic primary amine utilized extensively in medicinal chemistry[1].
However, primary amines vary wildly in their nucleophilicity and steric profiles, which directly impacts reaction reproducibility. To objectively evaluate the performance of 2H-Isoindol-1-amine, hydrochloride, this guide compares it against two common structural alternatives:
-
Benzylamine hydrochloride: An acyclic, highly flexible, and highly nucleophilic primary amine.
-
Isoquinolin-1-amine hydrochloride: A fully aromatic, conjugated, and poorly nucleophilic amine[2].
Through the lens of amide coupling and Buchwald-Hartwig cross-coupling, we will analyze the causality behind experimental outcomes and provide self-validating protocols designed to maximize yield and minimize byproducts.
Amide Coupling Efficiency: Balancing Reactivity and Sterics
The Mechanistic Causality
The formation of amide bonds using uronium salts like HATU is a staple in medicinal chemistry. However, the choice of amine dictates the purity profile of the reaction. Highly nucleophilic and flexible amines (e.g., benzylamine) are prone to attacking the uronium coupling reagent directly rather than the activated ester, leading to the formation of stable tetramethylguanidinium byproducts[3]. Conversely, conjugated amines like isoquinolin-1-amine suffer from poor nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring, resulting in sluggish reactions and incomplete conversion.
2H-Isoindol-1-amine features a partially saturated five-membered ring fused to a benzene ring. This unique bicyclic geometry prevents aromatic delocalization of the primary amine's lone pair (maintaining high nucleophilicity) while providing enough steric bulk to completely suppress direct attack on the HATU reagent.
Quantitative Performance Data
| Amine Hydrochloride Salt | Conversion (1h) | Isolated Yield | Guanidinium Byproduct | Reaction Profile |
| 2H-Isoindol-1-amine | >98% | 92% | < 1% | Clean, rapid conversion |
| Benzylamine | >98% | 78% | 15% | Fast, but prone to side-reactions |
| Isoquinolin-1-amine | 45% | 38% | 0% | Sluggish, requires heating |
Reaction conditions: Carboxylic acid (1.0 eq), Amine (1.2 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF, RT, 1h.
Experimental Protocol: Self-Validating HATU Coupling
To ensure absolute reproducibility and eliminate guanidinylation, the following protocol utilizes a strict pre-activation sequence.
-
Preparation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol). Causality: Excess base is required to neutralize the hydrochloride salt of the amine and facilitate the deprotonation of the carboxylic acid.
-
Pre-Activation (Critical Step): Add HATU (1.1 mmol) in one portion. Stir the mixture at room temperature for exactly 10 minutes. Causality: This time window ensures complete formation of the active OAt-ester. Adding the amine too early exposes it to unreacted HATU, risking byproduct formation[4].
-
Amine Addition: Add 2H-Isoindol-1-amine, hydrochloride (1.2 mmol). Stir for 1 hour at room temperature.
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Workflow for HATU-mediated amide coupling with 2H-Isoindol-1-amine.
Buchwald-Hartwig Cross-Coupling: Robustness in Catalysis
The Mechanistic Causality
Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is notoriously sensitive to the steric and electronic properties of the amine[5]. A primary challenge when coupling primary amines is over-reactivity, leading to bis-arylation (formation of tertiary amines).
While bulky ligands like BrettPhos have been developed specifically to favor mono-arylation[6], the intrinsic structure of the amine still plays a massive role. Benzylamine, being highly flexible, can easily coordinate a second aryl-palladium species, leading to significant bis-arylation. 2H-Isoindol-1-amine, however, possesses a rigid bicyclic core. Once mono-arylated, the resulting secondary amine is sterically shielded by the fused aromatic ring, effectively shutting down any subsequent oxidative addition/transmetalation cycles and ensuring >99% selectivity for the mono-arylated product.
Quantitative Performance Data
| Amine Hydrochloride Salt | Conversion (4h) | Mono-arylation | Bis-arylation |
| 2H-Isoindol-1-amine | 96% | >99% | <1% |
| Benzylamine | 99% | 82% | 18% |
| Isoquinolin-1-amine | 15% | 100% | 0% |
Reaction conditions: Aryl bromide (1.0 eq), Amine (1.2 eq), BrettPhos Pd G3 (2 mol%), LHMDS (2.4 eq), THF, 65°C, 4h.
Experimental Protocol: Highly Selective C-N Coupling
-
Catalyst & Reagent Loading: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl bromide (1.0 mmol), 2H-Isoindol-1-amine, hydrochloride (1.2 mmol), and BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent & Base: Add anhydrous THF (5.0 mL) followed by Lithium bis(trimethylsilyl)amide (LHMDS) (2.4 mmol). Causality: LHMDS is a strong, non-nucleophilic base. 2.4 equivalents are strictly required: 1.0 eq to neutralize the amine hydrochloride salt, 1.0 eq to deprotonate the amine during the catalytic cycle, and 0.4 eq excess to ensure the reaction remains basic[7].
-
Reaction: Seal the vial, remove from the glovebox, and heat at 65°C for 4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate for column chromatography.
Buchwald-Hartwig amination cycle highlighting the steric advantage of the isoindoline core.
Stability and Storage: The Hydrochloride Advantage
For high-throughput library synthesis, the physical properties of building blocks are as critical as their chemical reactivity. Free base primary amines are notoriously susceptible to atmospheric oxidation and carbamate formation upon exposure to ambient CO2.
The hydrochloride salt form of 2H-Isoindol-1-amine[8] provides a self-validating storage system. By protonating the primary amine, the lone pair is rendered unavailable for reaction with atmospheric electrophiles or oxidants. This ensures that the compound remains a free-flowing solid with a highly predictable molecular weight (168.62 g/mol ), allowing for precise automated weighing and reproducible stoichiometry across hundreds of parallel reactions.
References
-
The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." ACS Publications. Available at:[Link][3]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts Organic Chemistry. Available at:[Link][7]
-
Wikipedia. "Buchwald–Hartwig amination." Wikimedia Foundation. Available at:[Link][5]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 556031-65-3|2H-Isoindol-1-amine, hydrochloride|BLD Pharm [bldpharm.com]
Quantitative structure-activity relationship (QSAR) analysis of isoindoline derivatives.
Executive Summary
Isoindoline derivatives represent a highly versatile chemical scaffold in modern drug discovery, demonstrating potent efficacy as dipeptidyl peptidase 8 (DPP8) inhibitors, PI3Kγ inhibitors, and antiviral agents against SARS-CoV-2. Optimizing the pharmacological profile of these derivatives requires rigorous Quantitative Structure-Activity Relationship (QSAR) modeling.
As a Senior Application Scientist, selecting the appropriate QSAR methodology is not merely a computational preference; it is a strategic decision that dictates the success of lead optimization. This guide objectively compares the performance, experimental workflows, and predictive capabilities of 3D-QSAR (CoMFA/CoMSIA) versus Machine Learning-driven QSAR (ML-QSAR) for isoindoline derivatives, providing validated protocols to ensure scientific integrity.
Comparative Analysis of QSAR Methodologies
When analyzing isoindoline derivatives, the choice between 3D-QSAR and ML-QSAR depends heavily on the dataset size, structural diversity, and the need for spatial interpretability.
-
3D-QSAR (CoMFA/CoMSIA): Relies on the spatial alignment of molecules within a 3D grid to calculate steric, electrostatic, and hydrophobic fields. It is highly effective for congeneric series of isoindoline derivatives where the binding pocket's geometry is well-defined, such as in1 [1].
-
Machine Learning QSAR (ML-QSAR): Utilizes algorithms like Random Forest (RF) and Support Vector Regression (SVR) to map non-linear relationships between 1D/2D molecular descriptors and biological activity. It excels in handling large, structurally diverse datasets without the need for complex molecular alignment, as demonstrated in the discovery of2 [2].
Table 1: Quantitative Performance Comparison of QSAR Methods for Isoindoline Scaffolds
| Methodology | Target Application | Primary Descriptors / Fields | Cross-Validated ( q2 / Rcv2 ) | Predictive ( Rpred2 ) | Key Advantage for Isoindolines |
| 3D-QSAR (CoMFA) | DPP8 Inhibitors | Steric & Electrostatic Fields | 0.65 - 0.72 | 0.85 - 0.91 | Maps precise steric boundaries around the rigid isoindoline core. |
| 3D-QSAR (CoMSIA) | PI3Kγ Inhibitors | Steric, Electrostatic, Hydrophobic | 0.68 - 0.75 | 0.88 - 0.93 | Incorporates hydrophobic fields critical for kinase selectivity. |
| ML-QSAR (Random Forest) | SARS-CoV-2 3CLpro | 2D Descriptors & Substructure Fingerprints | 0.81 - 0.86 | 0.84 - 0.89 | Handles large, structurally diverse datasets without alignment bottlenecks. |
| ML-QSAR (SVR) | PAH Toxicity Prediction | Structural & Non-structural Features | 0.78 - 0.82 | 0.81 - 0.85 | Captures complex non-linear structure-activity relationships effectively. |
Data synthesized from comparative benchmarking of isoindoline and related heterocyclic QSAR studies.
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol A: 3D-QSAR (CoMFA/CoMSIA) Modeling
This protocol is optimized for congeneric isoindoline series, such as the development of 3 [3].
Step 1: Conformational Sampling & Molecular Alignment
-
Procedure: Extract 20 distinct active conformations from 20 ns Molecular Dynamics (MD) simulations for each isoindoline inhibitor. Align the dataset using the rigid isoindoline ring as the common substructure.
-
Causality: 3D-QSAR is highly sensitive to spatial orientation. Using MD-derived ensembles rather than single vacuum-minimized structures accounts for solvent effects and induced-fit receptor interactions, ensuring the alignment reflects the true bioactive pose.
Step 2: Charge Assignment & Grid Generation
-
Procedure: Assign partial charges using the Gasteiger-Hückel method. Place aligned molecules in a 3D spatial grid with a 2.0 Å spacing.
-
Causality: The isoindoline ring features a conjugated electron system. Gasteiger-Hückel accurately models these localized electron densities, which is critical for calculating precise Coulombic potentials.
Step 3: Field Calculation & Truncation
-
Procedure: Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields using an sp 3 -carbon probe with a +1.0 net charge. Truncate both fields at ± 30 kcal/mol.
-
Causality: Field truncation is a self-validating necessity; it prevents asymptotic energy values (occurring when the probe is too close to atomic nuclei) from dominating the Partial Least Squares (PLS) regression, ensuring statistical stability.
-
Validation Checkpoint: Perform Leave-One-Out (LOO) cross-validation. Proceed to external validation only if the cross-validated correlation coefficient ( q2 ) is > 0.5 and the non-cross-validated correlation coefficient ( r2 ) is > 0.8.
Protocol B: Machine Learning-Driven QSAR (ML-QSAR)
This protocol is ideal for large datasets where alignment is computationally prohibitive, such as 4 [4].
Step 1: Descriptor Generation & Data Curation
-
Procedure: Compute 1D/2D descriptors and binary substructure fingerprints (e.g., using PaDEL-Descriptor). Remove descriptors with zero or near-zero variance.
-
Causality: Redundant or constant descriptors add computational noise without predictive value. Eliminating them prevents the model from overfitting to background artifacts.
Step 2: Feature Selection & Dimensionality Reduction
-
Procedure: Apply Variable Importance in Projection (VIP) analysis or Lasso regression to isolate the top 20-30 descriptors driving bioactivity.
-
Causality: High-dimensional datasets suffer from the "curse of dimensionality." Feature selection isolates the specific physicochemical properties (like TPSA or LogP) that mechanistically govern the isoindoline derivative's efficacy.
Step 3: Model Training & Applicability Domain (AD) Definition
-
Procedure: Train Random Forest (RF) and Support Vector Regression (SVR) models using 10-fold cross-validation with randomized splits. Define the AD using Euclidean distance and molecular fingerprint similarity.
-
Causality: Randomized splitting mitigates structural clustering bias. Defining the AD ensures the model acts as a self-validating system—predictions are only trusted if the query molecule falls within the defined chemical space of the training set.
-
Validation Checkpoint: Verify that the Root Mean Square Error (RMSE) of the external test set is comparable to the training set, confirming the absence of overfitting.
Workflow Visualization
Comparative workflow of 3D-QSAR and Machine Learning QSAR for isoindoline derivatives.
Strategic Recommendations for Drug Developers
-
Prioritize 3D-QSAR for Late-Stage Lead Optimization: When you have a highly congeneric series of isoindoline derivatives and a known binding pocket (e.g., DPP8 or PI3Kγ), 3D-QSAR provides unparalleled visual feedback. The contour maps generated directly inform synthetic chemists where to add bulky groups (steric favorability) or electronegative atoms.
-
Deploy ML-QSAR for High-Throughput Virtual Screening: If you are screening millions of compounds from databases like ZINC to find novel isoindoline scaffolds, the alignment-free nature of ML-QSAR (particularly Random Forest) offers superior throughput and robustness against structural variance.
-
Hybrid Approaches Yield the Best Results: The most authoritative studies increasingly use ML-QSAR for initial hit identification and feature selection, followed by 3D-QSAR to refine the spatial interactions of the top candidates within the active site.
References
- Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma.National Institutes of Health (NIH) / PMC.
- Integrated machine learning-driven QSAR modelling and systems biology approach for the identification of potential SARS-CoV-2 3CLpro inhibitors.Taylor & Francis Online.
- Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations.Taylor & Francis Online.
- Accurate Prediction of Rat Acute Oral Toxicity and Reference Dose for Thousands of Polycyclic Aromatic Hydrocarbon Derivatives Based on Chemometric QSAR and Machine Learning.ACS Publications.
Sources
A Comprehensive Guide to the Safe Disposal of 2H-Isoindol-1-amine, hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the proper disposal of 2H-Isoindol-1-amine, hydrochloride based on general principles for amine hydrochlorides and available safety data for structurally related compounds. A specific Safety Data Sheet (SDS) for 2H-Isoindol-1-amine, hydrochloride was not located; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for site-specific protocols and to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Chemical Profile
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][3]
Due to these potential hazards, 2H-Isoindol-1-amine, hydrochloride must be treated as hazardous waste. Improper disposal, such as discarding it in the regular trash or washing it down the sewer system, is prohibited and can lead to environmental contamination and significant legal penalties.[4]
| Hazard Classification | Anticipated Effects | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | законодательство |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][2] | законодательство |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] | законодательство |
| Specific Target Organ Toxicity | May cause respiratory tract irritation or central nervous system effects.[1] | законодательство |
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling 2H-Isoindol-1-amine, hydrochloride for disposal, ensure all safety precautions have been read and understood.[2] All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) of a suitable thickness.[6]
-
Body Protection: A flame-retardant lab coat must be worn.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2H-Isoindol-1-amine, hydrochloride is to manage it as a hazardous chemical waste stream from the point of generation to its final disposal by a licensed facility.[7]
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[5][8]
-
Do not mix 2H-Isoindol-1-amine, hydrochloride waste with other waste streams, especially strong oxidizing agents, strong acids, or strong bases.[3]
-
Keep solid and liquid waste containing this compound in separate, dedicated waste containers.[5]
Step 2: Containerization The choice of waste container is crucial for safe storage and transport.
-
Use a container that is compatible with amine hydrochlorides. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][9] Avoid metal containers, as hydrochloride salts can be corrosive to some metals.[2]
-
Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid.[8]
-
The container should never be filled to more than 90% of its capacity to allow for expansion and prevent spills.[9]
Step 3: Labeling Accurate and clear labeling is a regulatory requirement and essential for safety.[10]
-
The waste container must be clearly labeled with the words "Hazardous Waste".[8][10]
-
The label must include the full chemical name: "2H-Isoindol-1-amine, hydrochloride". Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.[5]
Step 4: Storage (Satellite Accumulation Area) Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][10]
-
The SAA must be under the direct control of laboratory personnel.[9]
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[11]
-
Regularly inspect the storage area for any signs of leaks or container degradation.[4]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Provide them with a complete and accurate description of the waste.
-
Follow their specific instructions for preparing the waste for transport.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and carefully sweep it into a designated hazardous waste container.[12]
-
For large spills, evacuate the area and contact your institution's emergency response team and EHS office immediately.
-
Prevent the spilled material from entering drains or waterways.[12]
-
-
Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][12]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 2H-Isoindol-1-amine, hydrochloride.
References
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride - NextSDS. (n.d.). NextSDS.
- SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.). MilliporeSigma.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory Waste Management Guidelines. (n.d.). University of Georgia Environmental Safety Division.
- SAFETY DATA SHEET - Isoindoline hydrochloride. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - 2-Aminoethanethiol Hydrochloride. (2018, July 6). TCI AMERICA.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- SAFETY DATA SHEET - Hydroxylamine hydrochloride. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Hydroxylamine hydrochloride. (2025, November 6). Sigma-Aldrich.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University.
- SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
Sources
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- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. odu.edu [odu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 2H-Isoindol-1-amine, hydrochloride
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling pharmacologically active building blocks. 2H-Isoindol-1-amine, hydrochloride (CAS: 556031-65-3) is a specialized heterocyclic amine salt frequently utilized in drug discovery and synthetic chemistry[1].
While it is a highly valuable intermediate, its physical state as a fine, crystalline hydrochloride powder introduces specific operational risks—namely, aerosolization, inhalation hazards, and mucosal irritation[2]. This guide provides a mechanistic, step-by-step operational plan for handling this compound, ensuring both personnel safety and experimental integrity.
Hazard Assessment & Causality
To design an effective safety protocol, we must first understand the physicochemical behavior of the compound:
-
Aerosolization Risk: As a fine powder, 2H-Isoindol-1-amine HCl is highly susceptible to static charge accumulation. When manipulated with metal spatulas or plastic weigh boats, electrostatic repulsion can cause the powder to aerosolize, bypassing standard dermal protection and presenting a direct inhalation risk[3].
-
Dermal and Ocular Sensitization: Amine hydrochlorides are inherently acidic upon contact with moisture. If the dust settles on exposed skin (which naturally contains sweat) or the ocular mucosa, it dissolves to form a localized acidic micro-environment, leading to acute irritation and potential long-term sensitization[2].
-
Hygroscopicity: Hydrochloride salts often absorb ambient moisture. Leaving the container open not only degrades your reagent but can cause the powder to clump, making subsequent handling more difficult and increasing the likelihood of accidental spills during forceful manipulation.
Required Personal Protective Equipment (PPE) Matrix
In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132-1910.138), the following PPE is mandatory to sever the exposure pathways associated with this compound[4][5].
| PPE Category | Specification & Standard | Causality / Mechanistic Purpose |
| Eye Protection | ANSI Z87.1-compliant safety goggles (not standard safety glasses)[6][7]. | Safety glasses leave gaps at the brow and cheeks. Goggles create a sealed barrier against aerosolized, acidic amine dust[6]. |
| Hand Protection | Double-layered Nitrile gloves (minimum 4 mil thickness)[7]. | Nitrile provides excellent resistance to amine derivatives. Double-gloving ensures the inner glove remains pristine if the outer glove is contaminated during weighing[5]. |
| Body Protection | Flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs[6][8]. | Knit cuffs prevent the sleeves from dragging through powders. Cotton prevents the buildup of static electricity, which can attract fine hydrochloride dust to the wearer[8]. |
| Respiratory | N95 or P100 Particulate Respirator (if engineering controls fail)[5]. | While handling must occur in a fume hood, a respirator is required during large-scale spill cleanups to prevent inhalation of micro-particulates[5]. |
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity has been verified.
Phase 1: Pre-Operation & Engineering Controls
-
Verify Containment: Ensure the Chemical Fume Hood or Ventilated Balance Enclosure (VBE) is operational with a verified face velocity of 80–100 feet per minute (fpm)[3][8]. Validation: Check the digital monitor or use a Kimwipe taped to the sash to visually confirm inward airflow.
-
Static Mitigation: Wipe down the interior of the VBE and the balance with an anti-static solution. Place an anti-static bar (ionizer) near the balance to neutralize charges that cause powder dispersion.
-
Don PPE: Equip the PPE outlined in the matrix above. Inspect gloves for micro-tears before proceeding[5].
Phase 2: Active Handling & Transfer
-
Secondary Containment: Place the reagent bottle inside a secondary containment tray within the hood[3]. This isolates any micro-spills from the rest of the workspace.
-
Anti-Static Weighing: Use anti-static weigh boats or glass weighing funnels. Avoid standard polystyrene boats, which hold static charge.
-
Transfer Technique: Use a grounded, stainless-steel micro-spatula. Transfer the powder slowly, keeping the spatula close to the weigh boat to minimize the drop height, thereby reducing aerosol cloud formation.
-
Sealing: Immediately cap the 2H-Isoindol-1-amine HCl bottle tightly to prevent ambient moisture absorption.
Phase 3: Post-Operation & Decontamination
-
Wet Wipe Down: Never use a dry brush to clean the balance or hood surface, as this will aerosolize the amine salt[3]. Instead, dampen a clean paper towel with a 70% Ethanol/Water solution. Because hydrochloride salts are highly water-soluble, the damp towel will immediately dissolve and capture the residue.
-
Doffing: Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in a designated solid hazardous waste container[5].
Spill Response & Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination.
-
For Solid Spills (< 50g):
-
Do not dry sweep[3].
-
Cover the spilled powder with absorbent pads slightly dampened with water to suppress dust generation.
-
Carefully scoop the damp mass using a non-sparking tool into a hazardous waste bag.
-
Wash the area thoroughly with soap and water, followed by an ethanol wipe.
-
-
Disposal: 2H-Isoindol-1-amine HCl must be disposed of as hazardous chemical waste. Do not flush down the sink[9]. Solid waste (contaminated gloves, weigh boats, paper towels) must be segregated into clearly labeled, sealable solid waste containers[3].
Mechanistic Workflow
The following diagram illustrates the logical decision tree for handling and decontaminating amine hydrochloride powders.
Fig 1. Operational workflow and spill response pathway for handling amine hydrochloride powders.
References
-
National Research Council, "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Institutes of Health (NIH), [Link]
-
Occupational Safety and Health Administration (OSHA), "Laboratory Safety Guidance", [Link]
-
Occupational Safety and Health Administration (OSHA), "Personal Protective Equipment", [Link]
Sources
- 1. 556031-65-3|2H-Isoindol-1-amine, hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1955-65-3|Isoquinoline-1,3-diamine|BLD Pharm [bldpharm.com]
- 3. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. osha.gov [osha.gov]
- 8. vet.k-state.edu [vet.k-state.edu]
- 9. Safety Manual | Chemistry [chem.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
